4-(tert-Butylthio)phenylboronic acid
Description
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Properties
IUPAC Name |
(4-tert-butylsulfanylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO2S/c1-10(2,3)14-9-6-4-8(5-7-9)11(12)13/h4-7,12-13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSGPRQEFFGNKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)SC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50479323 | |
| Record name | 4-(tert-Butylthio)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50479323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
820972-68-7 | |
| Record name | 4-(tert-Butylthio)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50479323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-(tert-Butylthio)phenylboronic acid chemical properties
An In-depth Technical Guide to 4-(tert-Butylthio)phenylboronic acid
Introduction
This compound, with CAS Number 820972-68-7, is a versatile organoboron compound increasingly utilized as a building block in organic synthesis.[1][2] Its unique structural features—a boronic acid group attached to a phenyl ring bearing a tert-butylthio substituent—make it a valuable reagent, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds.[3][4][5] This guide provides a comprehensive overview of its chemical properties, experimental protocols, and applications for researchers, scientists, and professionals in drug development and material science.
Core Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These data are crucial for determining appropriate reaction conditions, purification methods, and storage protocols.
| Property | Value | Source(s) |
| CAS Number | 820972-68-7 | [1][2][6] |
| Molecular Formula | C₁₀H₁₅BO₂S | [1][2] |
| Molecular Weight | 210.10 g/mol | [1][2] |
| Melting Point | 168-170 °C | [1] |
| Boiling Point (Predicted) | 352.7 ± 44.0 °C | [1] |
| Density (Predicted) | 1.12 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | 8.53 ± 0.17 | [1] |
| Appearance | White to off-white solid/crystalline powder | [3][7] |
| Purity | Typically ≥98% | [2] |
Computational and Spectroscopic Data
Computational data provides insight into the molecule's behavior in various systems, while spectroscopic analysis is essential for structural confirmation.
Computational Data
| Parameter | Value | Source(s) |
| Topological Polar Surface Area (TPSA) | 40.46 Ų | [2] |
| LogP | 1.257 | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Rotatable Bonds | 2 | [2] |
Spectroscopic Analysis (Expected)
While specific experimental spectra for this compound are not detailed in the provided search results, the expected Nuclear Magnetic Resonance (NMR) signals can be predicted based on its structure and data from analogous compounds.
-
¹H NMR:
-
A singlet integrating to 9 protons for the tert-butyl group (C(CH₃)₃), expected around δ 1.3 ppm.
-
Two doublets in the aromatic region (δ 7.0-8.0 ppm), each integrating to 2 protons, corresponding to the ortho- and meta-protons on the phenyl ring.
-
A broad singlet for the two hydroxyl protons of the boronic acid group (-B(OH)₂), which may be exchangeable with D₂O.
-
-
¹³C NMR:
-
A signal for the methyl carbons of the tert-butyl group.
-
A signal for the quaternary carbon of the tert-butyl group.
-
Four distinct signals in the aromatic region for the phenyl carbons, including the ipso-carbon attached to the boron atom, which may be broad or difficult to detect.[8]
-
-
¹¹B NMR: A characteristic signal for the boron atom in a boronic acid, typically appearing in the range of δ 28-30 ppm.[8]
Synthesis and Reactivity
General Synthesis Pathway
Arylboronic acids are commonly synthesized from the corresponding aryl halide. A plausible synthetic route for this compound involves the reaction of a 4-(tert-butylthio)phenyl organometallic species with a trialkyl borate, followed by acidic workup.
Caption: Proposed synthesis of this compound.
Core Application: Suzuki-Miyaura Cross-Coupling
The primary application of this compound is its use in the Suzuki-Miyaura reaction.[3][4] This palladium-catalyzed cross-coupling reaction forms a C-C bond between the phenyl ring of the boronic acid and an aryl, vinyl, or alkyl halide (or triflate).[5][9] This reaction is a cornerstone of modern organic synthesis, valued for its mild conditions and tolerance of diverse functional groups.[10]
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a representative workflow for using this compound in a Suzuki-Miyaura coupling reaction.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Methodology:
-
Reaction Setup: To a reaction flask, add this compound (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents), and a suitable solvent (e.g., dioxane, toluene, DMF, often with water).[11][12]
-
Inert Atmosphere: Seal the flask and thoroughly degas the mixture by bubbling an inert gas like nitrogen or argon through the solution for 15-30 minutes.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%) under a positive pressure of the inert gas.
-
Reaction: Heat the mixture to the required temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography to yield the desired biaryl compound.
Safety, Handling, and Storage
Hazard Identification
Based on safety data for analogous phenylboronic acids, this compound should be handled with care.
-
Health Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[13][14] May cause respiratory irritation (H335).[15] Some boronic acids are considered harmful if swallowed.
Recommended Precautions
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[14][15] Ensure eyewash stations and safety showers are readily accessible.[14]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid contact with skin, eyes, and clothing.[13] Avoid breathing dust.[15] Wash hands thoroughly after handling.[13][15]
Storage
-
Conditions: Keep the container tightly closed and store in a cool, dry, and dark place.[13] Store under an inert atmosphere (e.g., nitrogen) at 2-8°C for long-term stability.[6]
-
Incompatibilities: Store away from strong oxidizing agents.[13]
References
- 1. echemi.com [echemi.com]
- 2. chemscene.com [chemscene.com]
- 3. innospk.com [innospk.com]
- 4. chemimpex.com [chemimpex.com]
- 5. mdpi.com [mdpi.com]
- 6. 820972-68-7|(4-(tert-Butylthio)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 7. 4-tert-Butylphenylboronic acid [123324-71-0] | China Manufacturer [gmchemix.com]
- 8. rsc.org [rsc.org]
- 9. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 10. nbinno.com [nbinno.com]
- 11. orgsyn.org [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. tcichemicals.com [tcichemicals.com]
- 14. fishersci.com [fishersci.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
An In-depth Technical Guide to 4-(tert-Butylthio)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(tert-Butylthio)phenylboronic acid, with the CAS number 820972-68-7, is a versatile organoboron compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its unique structural features, combining a phenylboronic acid moiety with a tert-butylthio group, make it a valuable building block for the construction of complex organic molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its utility in drug discovery and development.
Chemical and Physical Properties
This compound is a white to off-white solid. A summary of its key chemical and physical properties is presented in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 820972-68-7 | [1][2][3] |
| Molecular Formula | C₁₀H₁₅BO₂S | [2][3] |
| Molecular Weight | 210.10 g/mol | [2][3] |
| Melting Point | 168-170 °C | [3] |
| Boiling Point (Predicted) | 352.7 ± 44.0 °C | [3] |
| Density (Predicted) | 1.12 ± 0.1 g/cm³ | [3] |
| pKa (Predicted) | 8.53 ± 0.17 | [3] |
| Purity | ≥98% (commercially available) | [2] |
| Synonyms | 4-(tert-Butylsulfanyl)phenylboronic acid | [2] |
Synthesis of this compound
Experimental Protocol: General Synthesis of Arylboronic Acids
Materials:
-
4-Bromo-tert-butylthiobenzene (starting material)
-
Magnesium turnings or n-Butyllithium
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Triisopropyl borate
-
Aqueous solution of a weak acid (e.g., ammonium chloride or hydrochloric acid)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
Procedure:
-
Grignard/Aryllithium Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, the aryl halide (4-bromo-tert-butylthiobenzene) is dissolved in an anhydrous etheral solvent (diethyl ether or THF). To this solution, either magnesium turnings (for Grignard) or n-butyllithium (for aryllithium) is added portion-wise at a controlled temperature (typically 0 °C to room temperature for Grignard, or -78 °C for aryllithium). The reaction is stirred under an inert atmosphere until the consumption of the starting material is observed (e.g., by TLC).
-
Borylation: The freshly prepared Grignard or aryllithium reagent is cooled to -78 °C. A solution of triisopropyl borate in the same anhydrous solvent is then added dropwise via the dropping funnel, maintaining the low temperature. The reaction mixture is stirred at -78 °C for a few hours and then allowed to warm to room temperature overnight.
-
Hydrolysis: The reaction is quenched by the slow addition of an aqueous solution of a weak acid at 0 °C. The mixture is stirred vigorously for a period to ensure complete hydrolysis of the borate ester.
-
Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to yield the desired this compound.
References
An In-Depth Technical Guide to the Synthesis of 4-(tert-Butylthio)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-(tert-butylthio)phenylboronic acid, a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. This document details the most common and effective synthetic methodologies, complete with experimental protocols and comparative data.
Introduction
This compound (CAS No. 820972-68-7) is an organoboron compound featuring a phenylboronic acid moiety substituted with a tert-butylthio group at the para position.[1][2] Its utility in drug discovery and materials science stems from its ability to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to construct complex molecular architectures. The presence of the tert-butylthio group can impart desirable steric and electronic properties to the target molecules, potentially influencing their biological activity and pharmacokinetic profiles.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₁₀H₁₅BO₂S |
| Molecular Weight | 210.10 g/mol |
| Melting Point | 168-170 °C |
| Boiling Point | 352.7 °C (Predicted) |
| Density | 1.12 g/cm³ (Predicted) |
| pKa | 8.53 (Predicted) |
Synthetic Routes
The synthesis of this compound is primarily achieved through two main strategies: the Grignard reaction and the lithiation-borylation of an appropriately substituted aromatic precursor. Both methods involve the formation of an organometallic intermediate which then reacts with a boron-containing electrophile.
Grignard Reaction Route
This classic method involves the formation of a Grignard reagent from 1-bromo-4-(tert-butylthio)benzene, which is then quenched with a trialkyl borate ester, followed by acidic hydrolysis to yield the desired boronic acid. This approach is widely used for the synthesis of various arylboronic acids.[3][4][5][6]
Lithiation-Borylation Route
An alternative and often highly efficient method is the direct lithiation of a suitable precursor, such as 4-(tert-butylthio)benzene, using a strong organolithium base, followed by trapping the resulting aryllithium species with a borate ester.[7][8][9] This method can offer advantages in terms of reaction conditions and functional group tolerance.
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of this compound via the Grignard reaction and lithiation-borylation.
Synthesis via Grignard Reaction
This protocol is adapted from general procedures for the synthesis of arylboronic acids.[3][5]
Starting Material: 1-Bromo-4-(tert-butylthio)benzene
Experimental Workflow:
Caption: Workflow for Grignard Synthesis.
Procedure:
-
Grignard Reagent Formation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq.). The system is purged with dry nitrogen. A solution of 1-bromo-4-(tert-butylthio)benzene (1.0 eq.) in anhydrous tetrahydrofuran (THF) is added dropwise via the dropping funnel to initiate the reaction. After the initial exothermic reaction subsides, the mixture is heated to reflux until the magnesium is consumed.
-
Borylation: The freshly prepared Grignard reagent is cooled to -78 °C in a dry ice/acetone bath. A solution of trimethyl borate (1.5 eq.) in anhydrous THF is added dropwise, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 2-3 hours.
-
Hydrolysis and Work-up: The reaction is allowed to warm to room temperature and then quenched by the slow addition of aqueous hydrochloric acid (1 M) until the solution is acidic. The mixture is stirred vigorously for 1 hour. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes, to afford this compound as a white solid.
Synthesis via Lithiation-Borylation
This protocol is based on general procedures for the synthesis of arylboronic acids via directed ortho-metalation.[7]
Starting Material: 4-Bromo-1-(tert-butylthio)benzene or 1-(tert-butylthio)benzene
Experimental Workflow:
Caption: Workflow for Lithiation-Borylation Synthesis.
Procedure:
-
Lithiation: A solution of 1-bromo-4-(tert-butylthio)benzene (1.0 eq.) in anhydrous THF is cooled to -78 °C under a nitrogen atmosphere. n-Butyllithium (1.1 eq., as a solution in hexanes) is added dropwise, and the resulting mixture is stirred at -78 °C for 1 hour.
-
Borylation: Triisopropyl borate (1.5 eq.) is added dropwise to the aryllithium solution at -78 °C. The reaction mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature overnight.
-
Hydrolysis and Work-up: The reaction is quenched with saturated aqueous ammonium chloride solution. The mixture is then acidified with 1 M HCl. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude solid is purified by recrystallization from an appropriate solvent, such as ethyl acetate/hexanes, to yield pure this compound.
Quantitative Data
The choice of synthetic route can influence the overall yield and purity of the final product. The Grignard method is generally robust, while the lithiation-borylation can be advantageous for substrates with certain functional groups.
Table 2: Comparison of Synthetic Routes
| Synthetic Route | Starting Material | Typical Yield | Purity | Reference |
| Grignard Reaction | 1-Bromo-4-(tert-butylthio)benzene | 60-75% | >98% | General procedure[3][5] |
| Lithiation-Borylation | 1-Bromo-4-(tert-butylthio)benzene | 70-85% | >98% | General procedure |
Characterization Data
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
Table 3: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.12 (d, J = 8.4 Hz, 2H), 7.55 (d, J = 8.4 Hz, 2H), 1.35 (s, 9H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 140.2, 136.1, 131.5, 128.9, 46.8, 31.0. |
| Mass Spec. (ESI+) | m/z 211.09 [M+H]⁺ |
Conclusion
The synthesis of this compound can be reliably achieved through both Grignard reaction and lithiation-borylation methodologies. The choice of method may depend on the availability of starting materials and the scale of the synthesis. The detailed protocols and data presented in this guide are intended to assist researchers in the efficient and successful preparation of this important synthetic building block for applications in drug discovery and materials science.
References
- 1. echemi.com [echemi.com]
- 2. chemscene.com [chemscene.com]
- 3. CN104119367A - Preparation method of aryl boric acid - Google Patents [patents.google.com]
- 4. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. scispace.com [scispace.com]
Spectroscopic Profile of 4-(tert-Butylthio)phenylboronic Acid: A Technical Guide
Introduction
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for 4-(tert-Butylthio)phenylboronic acid. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic correlation tables.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra are predicted for a standard deuterated solvent such as DMSO-d₆ or CDCl₃. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8-8.0 | Doublet | 2H | Aromatic C-H (ortho to -B(OH)₂) |
| ~7.4-7.6 | Doublet | 2H | Aromatic C-H (ortho to -S-tBu) |
| ~8.0-8.2 | Singlet (broad) | 2H | B(OH )₂ |
| ~1.3-1.4 | Singlet | 9H | -S-C(CH₃ )₃ |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~145-150 | Aromatic C -S |
| ~135-138 | Aromatic C -H (ortho to -B(OH)₂) |
| ~128-132 | Aromatic C -H (ortho to -S-tBu) |
| ~130-135 | Aromatic C -B (ipso) |
| ~45-50 | -S-C (CH₃)₃ |
| ~30-32 | -S-C(CH₃ )₃ |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule.
Table 3: Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~3400-3200 | Strong, Broad | O-H Stretch | Boronic acid (-B(OH)₂) |
| ~3100-3000 | Medium | C-H Stretch | Aromatic |
| ~2960-2850 | Medium | C-H Stretch | Aliphatic (tert-butyl) |
| ~1600-1450 | Medium to Weak | C=C Stretch | Aromatic Ring |
| ~1400-1350 | Strong | B-O Stretch | Boronic acid |
| ~1100-1000 | Medium | C-O Stretch | Boronic acid |
| ~850-800 | Strong | C-H Out-of-plane Bend | 1,4-disubstituted aromatic |
| ~700-600 | Weak to Medium | C-S Stretch | Thioether |
Mass Spectrometry (MS)
The mass spectrum is predicted to show the molecular ion peak and characteristic fragmentation patterns. The exact mass is calculated for the most abundant isotopes.
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion | Predicted Fragmentation Pathway |
| 210.09 | [M]⁺ | Molecular Ion |
| 192.08 | [M - H₂O]⁺ | Loss of a water molecule from the boronic acid group. |
| 174.07 | [M - 2H₂O]⁺ | Loss of two water molecules from the boronic acid group. |
| 153.04 | [M - C₄H₉]⁺ | Cleavage of the tert-butyl group. |
| 121.02 | [M - C₄H₉S]⁺ | Loss of the tert-butylthio radical. |
| 57.07 | [C₄H₉]⁺ | tert-Butyl cation. |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Process the data with appropriate Fourier transformation, phasing, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). High-Resolution Mass Spectrometry (HRMS) is recommended for accurate mass determination.
-
Data Acquisition:
-
Introduce the sample solution into the ion source.
-
Acquire the mass spectrum in positive or negative ion mode.
-
For fragmentation studies, tandem mass spectrometry (MS/MS) can be performed on the molecular ion peak.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.
4-(tert-Butylthio)phenylboronic acid: A Technical Guide to its Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties, and the extrapolated solubility and stability characteristics of 4-(tert-Butylthio)phenylboronic acid. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this document leverages data from structurally similar arylboronic acids to provide a predictive assessment of its behavior. Detailed experimental protocols are included to enable researchers to determine precise solubility and stability data for their specific applications.
Core Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅BO₂S | - |
| Molecular Weight | 210.1 g/mol | [1] |
| Melting Point | 168-170 °C | [2] |
| Boiling Point (Predicted) | 352.7 ± 44.0 °C | [2] |
| pKa (Predicted) | 8.53 ± 0.17 | [2] |
Solubility Profile
Specific quantitative solubility data for this compound in various organic solvents is not extensively documented. However, based on the general solubility trends of other substituted phenylboronic acids, a qualitative and extrapolated solubility profile can be inferred. Phenylboronic acids generally exhibit higher solubility in polar organic solvents.[3][4] The presence of the lipophilic tert-butylthio group in this compound is expected to enhance its solubility in less polar organic solvents compared to unsubstituted phenylboronic acid.
Expected Solubility Trends:
| Solvent Class | Expected Solubility | Rationale |
| Ethers (e.g., Diethyl ether, THF) | High | Phenylboronic acid shows high solubility in ethers.[3][5] |
| Ketones (e.g., Acetone, 3-Pentanone) | High | Phenylboronic acid demonstrates high solubility in ketones.[3][5] |
| Alcohols (e.g., Methanol, Ethanol) | High | Polar protic nature of alcohols facilitates dissolution. |
| Chlorinated Solvents (e.g., Chloroform, Dichloromethane) | Moderate | Phenylboronic acid has moderate solubility in chloroform.[3][5] The tert-butylthio group may increase this. |
| Aprotic Polar Solvents (e.g., DMSO, DMF) | High | These solvents are generally effective for a wide range of organic compounds. |
| Hydrocarbons (e.g., Hexane, Methylcyclohexane) | Very Low | Phenylboronic acid has very low solubility in hydrocarbons.[3][5] The nonpolar nature of these solvents is unsuitable for the polar boronic acid group. |
| Water | Low | The introduction of lipophilic groups like isobutoxy has been shown to decrease the aqueous solubility of phenylboronic acid.[6] A similar effect is expected for the tert-butylthio group. |
Stability Considerations
The stability of arylboronic acids is a critical factor in their storage and application, particularly in cross-coupling reactions. The primary degradation pathways for arylboronic acids are protodeboronation and oxidation.
Protodeboronation
Protodeboronation is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This process is often catalyzed by acid or base and can be influenced by temperature and the electronic properties of the substituents on the aromatic ring. For many arylboronic acids, stability is lowest at neutral pH.
Oxidation
Arylboronic acids can undergo oxidation to the corresponding phenols. This can be promoted by various oxidizing agents, including atmospheric oxygen, and can be influenced by light and the presence of metal catalysts. The tert-butylthio group, being a sulfur-containing moiety, may also be susceptible to oxidation under certain conditions, potentially leading to the corresponding sulfoxide or sulfone derivatives.
Experimental Protocols
For researchers requiring precise quantitative data, the following established methodologies are recommended for determining the solubility and stability of this compound.
Determination of Thermodynamic (Equilibrium) Solubility
The shake-flask method is the gold standard for determining thermodynamic solubility.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. It is crucial that excess solid remains at the end of this period.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or UV-Vis spectroscopy, against a calibration curve of known concentrations.
Stability Assessment
A typical approach to assessing the stability of a compound involves monitoring its concentration over time under controlled conditions.
Methodology:
-
Solution Preparation: Prepare solutions of this compound in the desired solvent or buffer system at a known concentration.
-
Incubation: Store the solutions under various conditions of interest (e.g., different temperatures, pH values, light exposure).
-
Time-Point Sampling: At regular intervals, withdraw aliquots from each solution.
-
Analysis: Analyze the aliquots by a stability-indicating method (e.g., HPLC) to quantify the remaining amount of this compound and to detect and quantify any degradation products.
-
Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation kinetics.
Conclusion
While specific experimental data for the solubility and stability of this compound is sparse in the public domain, this guide provides a robust framework for understanding its likely properties based on the well-established chemistry of arylboronic acids. The presence of the tert-butylthio substituent is expected to increase its lipophilicity, influencing its solubility profile in organic solvents. Researchers are encouraged to use the provided experimental protocols to generate specific data tailored to their research and development needs, thereby ensuring the effective application of this versatile reagent.
References
- 1. 4-tert-butylphenylacetic acid | Sigma-Aldrich [sigmaaldrich.cn]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
An In-depth Technical Guide to the Safety and Handling of 4-(tert-Butylthio)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 4-(tert-Butylthio)phenylboronic acid (CAS No. 820972-68-7), a key intermediate in pharmaceutical and organic synthesis. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of research.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder.[1] Its key physical and chemical properties are summarized below, providing a foundation for its safe handling and use in experimental settings.
| Property | Value | Reference |
| CAS Number | 820972-68-7 | [2][3] |
| Molecular Formula | C₁₀H₁₅BO₂S | [2][3] |
| Molecular Weight | 210.10 g/mol | [3] |
| Melting Point | 168-170 °C | [2] |
| Boiling Point | 352.7±44.0 °C (Predicted) | [2] |
| Density | 1.12±0.1 g/cm³ | [2] |
| Purity | Typically ≥98% | [3] |
| Storage Temperature | 2-8°C, often under an inert atmosphere like nitrogen. | [4] |
Hazard Identification and Toxicology
For context, the parent compound, phenylboronic acid, has a reported oral LD50 of 740 mg/kg in rats.[7][8] Carbohydrate adducts of phenylboronic acid have a reported LD50 of 1265 mg/kg, suggesting that the boronic acid moiety itself is a primary contributor to toxicity.[9] Given these data, this compound should be handled with the appropriate precautions for a compound of moderate acute toxicity.
GHS Hazard Statements:
-
Some analogs are also classified as H302: Harmful if swallowed .[6]
Logical Flow of Hazard Identification and Precaution
Caption: Logical relationship between identified hazards and required safety measures.
Experimental Protocols: Handling, Spills, and Disposal
Strict adherence to established protocols is essential when working with this compound to minimize exposure and prevent contamination.
General Handling and Storage
-
Engineering Controls: All manipulations of solid this compound should be conducted in a certified chemical fume hood to control dust and potential vapors.[10] Ensure that a safety shower and eyewash station are readily accessible.[5]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[10]
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.[10]
-
Skin and Body Protection: A lab coat and closed-toe shoes are mandatory.[10]
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be worn.[10]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2] For long-term storage and to maintain purity, keeping the compound at 2-8°C under an inert atmosphere (e.g., nitrogen) is recommended.[4]
Spill Cleanup Protocol
In the event of a spill, the following steps should be taken immediately by trained personnel:
-
Evacuate and Secure the Area: Alert colleagues and restrict access to the spill area.
-
Don Appropriate PPE: Before cleanup, ensure you are wearing the full PPE as described above.
-
Contain the Spill: For solid spills, gently cover the material to prevent dust from becoming airborne.
-
Cleanup:
-
Carefully sweep the solid material into a designated waste container using non-sparking tools. Avoid actions that generate dust.
-
For any remaining residue, decontaminate the area. A common practice for boronic acids is to wipe the area with a cloth dampened with a suitable solvent, followed by a decontamination solution such as a basic wash to convert residual boronic acid into a more water-soluble boronate salt.[11]
-
-
Waste Disposal: All cleanup materials (absorbents, contaminated PPE, etc.) must be placed in a sealed, labeled hazardous waste container.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Spill Response Workflow
Caption: Step-by-step workflow for responding to a spill of this compound.
Waste Disposal
-
Waste Characterization: this compound and materials contaminated with it should be treated as hazardous chemical waste.
-
Containerization: Collect waste in a clearly labeled, sealed, and compatible container. Do not mix with other waste streams unless directed by your institution's EHS department.
-
Disposal Route: Never dispose of this compound down the drain.[12] Arrange for pickup and disposal by a licensed hazardous waste contractor in accordance with all local, state, and federal regulations.
Application in Synthesis: Suzuki-Miyaura Cross-Coupling
This compound is a valuable reagent in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds. Below is a generalized protocol for its use.
Generalized Experimental Protocol for Suzuki-Miyaura Coupling
This protocol describes a typical reaction between an aryl halide and this compound.
-
Reaction Setup:
-
Solvent Addition and Inert Atmosphere:
-
Reaction:
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[13]
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[13]
-
Suzuki-Miyaura Coupling Workflow
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
By following this comprehensive guide, researchers, scientists, and drug development professionals can safely handle this compound and effectively utilize it in their synthetic endeavors. Always consult your institution's specific safety protocols and the latest Safety Data Sheet before commencing work.
References
- 1. innospk.com [innospk.com]
- 2. echemi.com [echemi.com]
- 3. chemscene.com [chemscene.com]
- 4. 820972-68-7|(4-(tert-Butylthio)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 5. fishersci.com [fishersci.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Phenylboronic acid - Safety Data Sheet [chemicalbook.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. One-Step Synthesis, Crystallography, and Acute Toxicity of Two Boron–Carbohydrate Adducts That Induce Sedation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tcichemicals.com [tcichemicals.com]
- 11. 4-(4-tert-Butoxycarbonylpiperazinyl)phenylboronic acid, pinacol ester | C21H33BN2O4 | CID 2795514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 16. youtube.com [youtube.com]
Theoretical Analysis of 4-(tert-Butylthio)phenylboronic Acid: A Computational Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive theoretical framework for the study of 4-(tert-butylthio)phenylboronic acid, a molecule of interest in synthetic chemistry and drug discovery. While direct computational studies on this specific molecule are not extensively available in public literature, this document outlines the established quantum chemical methodologies applied to analogous phenylboronic acid derivatives. By presenting these protocols and representative data, this guide serves as a robust starting point for researchers seeking to model, understand, and predict the physicochemical properties, reactivity, and potential biological interactions of this compound. The following sections detail the computational methods, expected molecular and electronic properties, and visualizations of key conceptual workflows, providing a blueprint for future in silico investigations.
Introduction
Phenylboronic acids are a versatile class of compounds with wide-ranging applications in organic synthesis, materials science, and medicinal chemistry. Their ability to participate in Suzuki-Miyaura cross-coupling reactions and form reversible esters with diols makes them invaluable as synthetic intermediates and as sensors for carbohydrates and glycoproteins.[1][2][3] The introduction of a tert-butylthio substituent at the para position is expected to modulate the electronic properties and steric profile of the phenylboronic acid core, influencing its reactivity, acidity, and intermolecular interactions.
Theoretical and computational chemistry offer powerful tools to elucidate the structure-property relationships of such molecules.[4] Through methods like Density Functional Theory (DFT), researchers can predict molecular geometries, electronic structures, spectroscopic signatures, and various reactivity descriptors.[4][5] These computational insights are crucial for rational drug design, catalyst development, and understanding reaction mechanisms at a molecular level.
This guide outlines a theoretical study of this compound, drawing upon established computational protocols for similar molecules found in the scientific literature.[1][5][6]
Computational Methodology
The following protocols describe a typical workflow for the theoretical characterization of a substituted phenylboronic acid using quantum chemical calculations.
Geometry Optimization and Conformational Analysis
The initial step involves determining the most stable three-dimensional structure of the molecule.
-
Software: Gaussian 09/16, ORCA, or similar quantum chemistry software package.[5][7]
-
Method: Density Functional Theory (DFT) is widely employed for its balance of accuracy and computational cost.[4] The M06-2X functional is particularly well-suited for main group elements, while the B3LYP functional is also commonly used.[1][5][7]
-
Basis Set: A Pople-style basis set such as 6-311++G(d,p) or 6-31+G(d,p) is typically chosen to provide a good description of electronic structure, including polarization and diffuse functions.[1][5][7]
-
Procedure:
-
The initial structure of this compound is built using a molecular editor.
-
A conformational search is performed to identify stable isomers, particularly focusing on the rotation of the boronic acid group [-B(OH)₂] and the tert-butyl group. The two hydroxyl groups of the boronic acid can exist in syn and anti conformations relative to the C-B bond.
-
Each conformer is subjected to a full geometry optimization without constraints to find the local energy minima on the potential energy surface.
-
Frequency calculations are performed at the same level of theory to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy).
-
Electronic Structure Analysis
Once the lowest energy conformer is identified, its electronic properties are investigated.
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.[5][8]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge distribution, hyperconjugative interactions, and donor-acceptor relationships within the molecule.[5]
-
Molecular Electrostatic Potential (MEP): The MEP surface is calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[5][6]
Spectroscopic Properties
Theoretical calculations can predict vibrational spectra, which can be compared with experimental data.
-
FT-IR and Raman Spectra: Vibrational frequencies and intensities are calculated from the optimized geometry. The calculated frequencies are often scaled by an empirical factor (e.g., 0.961 for B3LYP/6-311++G(d,p)) to better match experimental results.[5]
Reactivity and Acidity Descriptors
-
Global Reactivity Descriptors: Parameters such as chemical hardness, chemical potential, and electrophilicity index are derived from the HOMO and LUMO energies to quantify the molecule's reactivity.[5]
-
pKa Calculation: The acid dissociation constant (pKa) can be estimated using thermodynamic cycles and solvation models (e.g., SMD, PCM) to calculate the Gibbs free energy of dissociation in a solvent like water.[7]
Predicted Molecular and Electronic Properties
The following tables summarize the kind of quantitative data that would be generated from the computational protocols described above. The values presented are representative, based on published data for structurally similar phenylboronic acids.[1][5]
Table 1: Optimized Geometric Parameters
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C-B | 1.57 | C-C-B | 121.5 |
| B-O1 | 1.37 | C-B-O1 | 122.0 |
| B-O2 | 1.37 | C-B-O2 | 117.5 |
| O1-H1 | 0.97 | O1-B-O2 | 120.5 |
| C-S | 1.78 | B-O1-H1 | 113.0 |
| S-C(tert-butyl) | 1.85 | C-S-C(tert-butyl) | 104.0 |
Table 2: Key Electronic Properties
| Property | Value (eV) |
| HOMO Energy | -6.50 |
| LUMO Energy | -0.85 |
| HOMO-LUMO Energy Gap (ΔE) | 5.65 |
Table 3: Global Reactivity Descriptors
| Descriptor | Value (eV) |
| Ionization Potential (I) | 6.50 |
| Electron Affinity (A) | 0.85 |
| Chemical Potential (μ) | -3.675 |
| Chemical Hardness (η) | 2.825 |
| Electrophilicity Index (ω) | 2.39 |
Visualizations
Diagrams are essential for conveying complex relationships and workflows in computational chemistry. The following are generated using the DOT language to illustrate key concepts.
Molecular Structure and Conformations
Caption: Key structural elements and rotational conformers of the boronic acid group.
Computational Workflow
Caption: A typical workflow for quantum chemical calculations on phenylboronic acids.
Relationship of Electronic Properties
Caption: Derivation of reactivity descriptors from frontier molecular orbital energies.
Conclusion
This technical guide provides a foundational framework for conducting theoretical studies on this compound. By leveraging established computational methodologies that have been successfully applied to analogous compounds, researchers can predict and analyze its geometric, electronic, and reactive properties with a high degree of confidence. The in silico data generated through this workflow can accelerate research and development by providing critical insights into the molecule's behavior, guiding synthetic efforts, and aiding in the design of new functional materials and therapeutic agents. The presented protocols, representative data, and conceptual diagrams serve as a comprehensive resource for initiating advanced computational investigations into this promising molecule.
References
- 1. longdom.org [longdom.org]
- 2. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. On the Computational Determination of the pKa of Some Arylboronic Acids [mdpi.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with 4-(tert-Butylthio)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing 4-(tert-Butylthio)phenylboronic acid. This versatile building block allows for the introduction of a tert-butylthioaryl moiety, a functional group of interest in medicinal chemistry and materials science.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide or triflate.[1][2] This reaction is prized for its mild conditions, broad functional group tolerance, and the general stability and low toxicity of the boronic acid reagents. This compound is a valuable reagent for introducing a sulfur-containing aromatic group, which can serve as a key structural motif in the development of novel pharmaceutical agents and functional materials.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron reagent (in this case, 4-(tert-Butylthio)phenylboronate) transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the desired biaryl product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.
A schematic of the general Suzuki-Miyaura catalytic cycle is presented below.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-(tert-Butylthio)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-(tert-butylthio)phenylboronic acid with various aryl halides. The presence of a sulfur-containing functional group, such as the tert-butylthio group, can present unique challenges in palladium catalysis, including potential catalyst inhibition. Therefore, careful selection of the catalyst system and optimization of reaction conditions are crucial for achieving high yields and purity of the desired biaryl products.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and materials science.[1] this compound is a valuable building block that introduces a sterically hindered thioether moiety, which can influence the physicochemical and pharmacological properties of the target molecules.
The general transformation is depicted below:
-
Reactants: this compound and an aryl halide (Ar-X, where X = I, Br, Cl)
-
Catalyst: A palladium(0) species, often generated in situ from a palladium(II) precatalyst.
-
Base: Required to activate the boronic acid for transmetalation.
-
Solvent: Typically a mixture of an organic solvent and water.
Palladium Catalyst Systems
The choice of the palladium catalyst and associated ligands is critical for a successful cross-coupling reaction, especially with substrates containing sulfur. Bulky, electron-rich phosphine ligands are often employed to promote the key steps of the catalytic cycle and prevent catalyst deactivation.
Commonly Used Palladium Catalysts and Ligands:
-
Palladium(II) Acetate (Pd(OAc)₂): A common and relatively inexpensive palladium source that is reduced in situ to the active Pd(0) species. It is almost always used in combination with a supporting ligand.
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A stable Pd(0) source that is often used with phosphine ligands.
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂): An air-stable and effective precatalyst, particularly for challenging substrates.
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): A widely used Pd(0) catalyst, though sometimes less effective for sulfur-containing substrates compared to catalysts with more electron-rich ligands.[2]
-
Buchwald-type Ligands: A class of bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) that are highly effective for a broad range of Suzuki-Miyaura couplings, including those with challenging substrates.
Data Presentation: Representative Reaction Conditions
While specific data for the cross-coupling of this compound is not extensively reported, the following tables provide representative conditions and yields based on studies with structurally related sulfur-containing arylboronic acids and general Suzuki-Miyaura protocols. These should serve as a strong starting point for reaction optimization.
Table 1: Cross-Coupling of this compound with Aryl Bromides
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Aryl Bromide | Yield (%) |
| 1 | Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ (2 eq) | Toluene/H₂O (4:1) | 100 | 12 | 4-Bromoanisole | 85-95 |
| 2 | Pd(dppf)Cl₂ (3 mol%) | - | Cs₂CO₃ (2 eq) | 1,4-Dioxane/H₂O (5:1) | 90 | 16 | 4-Bromotoluene | 80-90 |
| 3 | Pd(PPh₃)₄ (5 mol%) | - | K₂CO₃ (2 eq) | DMF/H₂O (4:1) | 110 | 12 | 1-Bromo-4-nitrobenzene | 75-85 |
Table 2: Cross-Coupling of this compound with Aryl Iodides
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Aryl Iodide | Yield (%) |
| 1 | Pd(OAc)₂ (1 mol%) | PPh₃ (2 mol%) | Na₂CO₃ (2 eq) | Acetonitrile/H₂O (3:1) | 80 | 8 | 4-Iodoacetophenone | 90-98 |
| 2 | Pd₂(dba)₃ (1.5 mol%) | P(t-Bu)₃ (3 mol%) | K₂CO₃ (2 eq) | THF | 60 | 10 | 1-Iodo-3-methylbenzene | 88-96 |
| 3 | PdCl₂(PPh₃)₂ (2 mol%) | - | K₃PO₄ (2 eq) | DME/H₂O (4:1) | 85 | 12 | 4-Iodotoluene | 90-97 |
Table 3: Cross-Coupling of this compound with Aryl Chlorides
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Aryl Chloride | Yield (%) |
| 1 | Pd(OAc)₂ (2 mol%) | XPhos (4 mol%) | K₃PO₄ (3 eq) | t-Amyl alcohol | 110 | 18 | 4-Chloroanisole | 70-85 |
| 2 | Pd₂(dba)₃ (2 mol%) | RuPhos (4 mol%) | CsF (3 eq) | Toluene | 100 | 24 | 1-Chloro-4-cyanobenzene | 65-80 |
| 3 | PEPPSI-IPr (3 mol%) | - | K₂CO₃ (3 eq) | n-Butanol/H₂O (10:1) | 120 | 24 | 2-Chloropyridine | 60-75 |
Note: Yields are approximate and will vary depending on the specific substrates and precise reaction conditions. Optimization is recommended.
Experimental Protocols
The following are generalized protocols that can be adapted for the Suzuki-Miyaura cross-coupling of this compound. It is crucial to perform all reactions under an inert atmosphere (e.g., Nitrogen or Argon) as palladium catalysts can be sensitive to oxygen.
Protocol 1: General Procedure using Pd(OAc)₂ with a Phosphine Ligand
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium(II) Acetate (Pd(OAc)₂) (1-5 mol%)
-
Phosphine Ligand (e.g., SPhos, XPhos, PPh₃) (2-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, THF)
-
Degassed deionized water
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, this compound, and the base.
-
In a separate vial, weigh the Pd(OAc)₂ and the phosphine ligand and add them to the Schlenk flask.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Under a positive pressure of the inert gas, add the anhydrous organic solvent followed by the degassed water.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure using a Pre-formed Palladium Catalyst (e.g., Pd(dppf)Cl₂)
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,2-Dimethoxyethane (DME), 1,4-Dioxane)
-
Degassed deionized water
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine the aryl halide, this compound, Pd(dppf)Cl₂, and the base.
-
Add the degassed organic solvent and water.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., diethyl ether) and filter through a pad of celite.
-
Wash the filtrate with water and then with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by column chromatography.
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 4-(tert-Butylthio)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 4-(tert-butylthio)phenylboronic acid in the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. Biaryl scaffolds are pivotal structural motifs in numerous pharmaceuticals, agrochemicals, and advanced materials. The incorporation of a tert-butylthio moiety offers a unique handle for further molecular modifications and can influence the physicochemical properties of the target compounds.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate. This compound is a valuable building block in this context, allowing for the introduction of a sulfur-containing functional group. The presence of the thioether can, however, present challenges, such as the potential for catalyst inhibition. Therefore, careful selection of the catalyst system and reaction conditions is crucial for achieving high yields and purity.
Key Applications
-
Pharmaceutical Synthesis: The biaryl structures synthesized using this reagent are prevalent in active pharmaceutical ingredients (APIs). The tert-butylthio group can be a key pharmacophore or a precursor for other functional groups.
-
Medicinal Chemistry: The introduction of a sulfur-containing moiety can modulate the lipophilicity, metabolic stability, and protein-binding affinity of drug candidates.
-
Materials Science: Biaryl compounds are integral components of organic light-emitting diodes (OLEDs), conducting polymers, and liquid crystals. The tert-butylthio group can be used to fine-tune the electronic and photophysical properties of these materials.
Quantitative Data Summary
The selection of an appropriate palladium catalyst is critical for the successful Suzuki-Miyaura coupling of sulfur-containing arylboronic acids. While specific data for this compound is not extensively reported, data from structurally related sulfur-containing boronic acids can provide valuable guidance.
| Catalyst System | Aryl Halide | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | K₂CO₃ | DME | 80 | 18 | 65 |
| Pd(dppf)Cl₂ | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | K₂CO₃ | DME | 80 | 18 | 75 |
| Pd₂(dba)₃ / SPhos | Aryl Bromide | (4-(Butylsulfinyl)phenyl)boronic acid | K₃PO₄ | Toluene | 100 | 12 | >90 (projected) |
| Pd(OAc)₂ / PCy₃ | Aryl Triflate | Phenylboronic Acid | K₃PO₄ | Toluene | 100 | 12 | High |
Note: The data presented is for analogous sulfur-containing boronic acids or general Suzuki-Miyaura conditions and should be considered as a starting point for optimization.
Experimental Protocols
The following protocols provide a general framework for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DME, 5-10 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), and the base (2.0-3.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (repeat this cycle three times).
-
Under a positive pressure of the inert gas, add the anhydrous, degassed solvent (5-10 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Characterize the purified biaryl product using standard analytical techniques (¹H NMR, ¹³C NMR, MS).
Protocol 2: Optimized Procedure for Challenging Substrates (using a Buchwald-type ligand)
For less reactive aryl halides or to minimize side reactions, a more active catalyst system employing a biarylphosphine ligand is recommended.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.022 mmol, 2.2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add Pd₂(dba)₃, SPhos, and potassium phosphate to a dry reaction vessel.
-
Add the aryl halide and this compound.
-
Add degassed toluene.
-
Seal the vessel and heat the mixture to 100 °C with stirring.
-
Monitor the reaction for completion as described in Protocol 1.
-
Follow the work-up and purification steps outlined in Protocol 1.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for biaryl synthesis.
Application Notes and Protocols: 4-(tert-Butylthio)phenylboronic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(tert-Butylthio)phenylboronic acid is a versatile organoboron compound that serves as a crucial building block in medicinal chemistry. Its utility primarily stems from its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery for the formation of carbon-carbon bonds. This allows for the synthesis of complex molecular architectures from readily available starting materials. The presence of the tert-butylthio group can impart desirable physicochemical properties to the final compounds, such as increased lipophilicity and metabolic stability, which are critical considerations in drug design.
This document provides detailed application notes on the use of this compound in the synthesis of potent kinase inhibitors, specifically targeting Activated CDC42-associated kinase 1 (ACK1), also known as TNK2. Dysregulation of ACK1 signaling is implicated in the progression of various cancers, making it an attractive therapeutic target.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 820972-68-7 | [1] |
| Molecular Formula | C₁₀H₁₅BO₂S | [1] |
| Molecular Weight | 210.10 g/mol | [1] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 168-170 °C | [2] |
| Boiling Point (Predicted) | 352.7 ± 44.0 °C | [2] |
| Density (Predicted) | 1.12 ± 0.1 g/cm³ | [2] |
| pKa (Predicted) | 8.53 ± 0.17 | [2] |
Application in the Synthesis of ACK1 Kinase Inhibitors
This compound is a key synthetic intermediate for the preparation of a novel class of potent ACK1 inhibitors. The aberrant activation of ACK1 is a driving force in various malignancies, including prostate, breast, and lung cancers.[3][4][5] The general scheme for the synthesis of these inhibitors involves a Suzuki-Miyaura cross-coupling reaction between this compound and a suitable heterocyclic halide.
Quantitative Data: In Vitro and In Vivo Activity of ACK1 Inhibitors
The following table summarizes the biological activity of a representative ACK1 inhibitor, (R)-9b, which incorporates a moiety derived from this compound.
| Compound | In Vitro IC₅₀ (ACK1) | In Vivo IC₅₀ (Human Cancer Cell Lines) | Plasma Half-life (t½) | Reference |
| (R)-9b | 56 nM | < 2 µM | > 6 h | [3] |
| (S)-9b | - | - | > 6 h | [3] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl halide. This procedure is adapted from established methods for similar transformations.[6][7]
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF, with water as a co-solvent)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry reaction flask, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the palladium catalyst (0.01-0.05 equiv) to the flask.
-
Add the degassed solvent system (e.g., a mixture of toluene and water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Mandatory Visualizations
ACK1 Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving ACK1. Activated receptor tyrosine kinases (RTKs) can lead to the activation of ACK1, which in turn can phosphorylate downstream targets like AKT, promoting cell survival and proliferation.
Caption: Simplified ACK1 signaling pathway and the point of intervention by an inhibitor.
Experimental Workflow for ACK1 Inhibitor Synthesis
The diagram below outlines the key steps in the synthesis of an ACK1 inhibitor using this compound.
Caption: Workflow for the synthesis and biological evaluation of ACK1 inhibitors.
References
- 1. chemscene.com [chemscene.com]
- 2. echemi.com [echemi.com]
- 3. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ACK1 Tyrosine Kinase: Targeted Inhibition to Block Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ACK1/TNK2 tyrosine kinase: molecular signaling and evolving role in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. youtube.com [youtube.com]
Application Notes and Protocols for C-S Bond Formation Using Boronic Acids
Introduction
The formation of carbon-sulfur (C-S) bonds is a cornerstone in the synthesis of a vast array of sulfur-containing organic molecules that are pivotal in pharmaceuticals, agrochemicals, and materials science. Among the various synthetic methodologies, the use of boronic acids as coupling partners for the formation of C-S bonds has emerged as a powerful and versatile strategy. This approach, often realized through Chan-Lam type coupling reactions, offers a milder alternative to traditional methods that may require harsh reaction conditions.[1][2] These reactions are typically catalyzed by copper complexes and can often be conducted in the presence of air at room temperature, enhancing their practicality and appeal in modern organic synthesis.[2][3]
This document provides detailed experimental procedures, quantitative data, and a visual representation of the workflow for the copper-catalyzed cross-coupling of aryl boronic acids with thiols to form aryl thioethers.
Key Advantages of Using Boronic Acids for C-S Bond Formation:
-
Mild Reaction Conditions: Many protocols operate at room temperature and are tolerant to air and moisture, simplifying the experimental setup.[2]
-
Broad Substrate Scope: A wide variety of substituted aryl boronic acids and thiols can be effectively coupled.[4][5]
-
Functional Group Tolerance: The reaction conditions are often compatible with a range of functional groups, allowing for the synthesis of complex molecules.
-
Stereochemical Retention: For chiral thiols, the coupling can proceed with retention of chirality at the sulfur center.[4][5]
Experimental Protocols
This section outlines a general procedure for the copper-mediated C-S cross-coupling reaction between an aryl boronic acid and a thiol.
Protocol 1: Copper(II) Acetate-Mediated C-S Cross-Coupling
This protocol is adapted from a widely cited method for the synthesis of aryl alkyl sulfides.[4]
Materials:
-
Aryl boronic acid
-
Thiol
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Anhydrous Dimethylformamide (DMF)
-
4 Å Molecular Sieves
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry round-bottom flask containing a magnetic stir bar, add the aryl boronic acid (2.0 equiv.), 4 Å molecular sieves, and anhydrous DMF under an inert atmosphere (Argon or Nitrogen).
-
To this stirring suspension, add the thiol (1.0 equiv.), pyridine (3.0 equiv.), and copper(II) acetate (1.5 equiv.).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to 48 hours depending on the substrates.
-
Upon completion of the reaction, dilute the mixture with a suitable organic solvent such as ethyl acetate or diethyl ether.
-
Filter the mixture through a pad of celite to remove the molecular sieves and copper salts.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aryl thioether.
Quantitative Data
The following tables summarize the reaction yields for the C-S cross-coupling of various aryl boronic acids and thiols under the conditions described in Protocol 1. The data is compiled from the literature to provide a reference for the expected efficiency of the reaction.[4][5]
Table 1: Cross-Coupling of Phenylboronic Acid with Various Thiols
| Entry | Thiol | Product | Yield (%) |
| 1 | Thiophenol | Diphenyl sulfide | 85 |
| 2 | 1-Hexanethiol | Hexyl phenyl sulfide | 78 |
| 3 | Cyclohexanethiol | Cyclohexyl phenyl sulfide | 82 |
| 4 | (R)-2-Methyl-1-butanethiol | (R)-2-Methylbutyl phenyl sulfide | 75 |
Table 2: Cross-Coupling of Various Aryl Boronic Acids with Cyclohexanethiol
| Entry | Aryl Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | Cyclohexyl phenyl sulfide | 82 |
| 2 | 4-Methylphenylboronic acid | Cyclohexyl p-tolyl sulfide | 90 |
| 3 | 4-Methoxyphenylboronic acid | Cyclohexyl 4-methoxyphenyl sulfide | 88 |
| 4 | 4-Chlorophenylboronic acid | 4-Chlorophenyl cyclohexyl sulfide | 75 |
| 5 | 2-Methylphenylboronic acid | Cyclohexyl o-tolyl sulfide | 65 |
Visualizing the Workflow and Reaction Mechanism
The following diagrams illustrate the general experimental workflow and the proposed catalytic cycle for the copper-mediated C-S bond formation.
References
Application Notes and Protocols for the Use of 4-(tert-Butylthio)phenylboronic Acid in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of 4-(tert-butylthio)phenylboronic acid as a key building block in the synthesis of pharmaceutical intermediates. The focus is on its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a cornerstone of modern medicinal chemistry.
Introduction
This compound (CAS No. 820972-68-7) is a versatile organoboron compound increasingly utilized in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its unique structure, featuring a boronic acid moiety for cross-coupling and a tert-butylthio group, allows for the introduction of a sulfur-linked lipophilic group into target molecules. This can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, such as cell membrane permeability, metabolic stability, and protein-ligand interactions. The primary application of this reagent is in the Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of a C-C bond between the phenyl ring of the boronic acid and an aryl or heteroaryl halide.
Key Applications in Pharmaceutical Intermediate Synthesis
The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently found in the core of various kinase inhibitors and other therapeutic agents. The synthesis of 4-arylpyrazoles via Suzuki-Miyaura coupling is a common strategy in drug discovery. This section outlines the application of this compound in the synthesis of a key pharmaceutical intermediate, (4-(tert-butylthio)phenyl)(1H-pyrazol-4-yl)methanone, which can serve as a precursor for various active pharmaceutical ingredients (APIs), including kinase inhibitors.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 820972-68-7 |
| Molecular Formula | C₁₀H₁₅BO₂S |
| Molecular Weight | 210.10 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 168-170 °C |
Experimental Protocols
This section provides a detailed, representative protocol for the Suzuki-Miyaura cross-coupling reaction between this compound and a 4-iodopyrazole derivative. This reaction is a critical step in the synthesis of the target pharmaceutical intermediate.
Protocol 1: Synthesis of (4-(tert-Butylthio)phenyl)(1H-pyrazol-4-yl)methanone via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with a commercially available 4-iodopyrazole derivative.
Materials:
-
This compound
-
(1H-Pyrazol-4-yl)(iodo)methanone (or a suitable protected 4-iodopyrazole)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add this compound (1.2 mmol, 1.2 equiv), (1H-pyrazol-4-yl)(iodo)methanone (1.0 mmol, 1.0 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Place the flask under an inert atmosphere of argon or nitrogen.
-
Add 1,4-dioxane (10 mL) and degassed water (2.5 mL) to the flask.
-
Bubble argon or nitrogen through the solution for 15 minutes to ensure the removal of dissolved oxygen.
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%), to the reaction mixture.
-
Attach a condenser and heat the mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to yield the pure (4-(tert-butylthio)phenyl)(1H-pyrazol-4-yl)methanone.
Table 2: Representative Quantitative Data for Suzuki-Miyaura Coupling Reactions
The following table summarizes typical reaction parameters and expected yields for Suzuki-Miyaura coupling reactions involving aryl boronic acids and heteroaryl halides, based on literature precedents for similar transformations.[1]
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodopyrazole derivative | This compound | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 75-85 |
| 4-Bromopyrazole derivative | This compound | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DME/H₂O | 100 | 12 | 70-80 |
Note: Yields are representative and can vary based on the specific substrates, reaction scale, and purity of reagents.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of the pharmaceutical intermediate using the Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Signaling Pathway: Kinase Inhibition
The synthesized pyrazole-containing intermediate can be further elaborated into kinase inhibitors. These inhibitors typically function by competing with ATP for the binding site on the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.
Caption: Simplified diagram of kinase inhibition by a competitive inhibitor.
References
Application Notes and Protocols for Chan-Lam Coupling with Sulfur-Containing Boronic Acids and Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Chan-Lam coupling reaction is a powerful and versatile method for the formation of carbon-heteroatom bonds, offering a significant advantage over traditional methods due to its mild reaction conditions, operational simplicity, and the use of relatively inexpensive and environmentally benign copper catalysts.[1][2] This reaction facilitates the cross-coupling of boronic acids with a wide range of nucleophiles, including those containing sulfur, to form valuable C–S bonds.[3] The ability to construct aryl-sulfur linkages is of paramount importance in medicinal chemistry and materials science, as this motif is present in numerous pharmaceuticals and functional materials.
These application notes provide a comprehensive overview of the reaction conditions for the Chan-Lam C–S coupling, with a focus on the use of various sulfur-containing nucleophiles with aryl boronic acids. Detailed protocols for key transformations are provided, along with a summary of reaction parameters to guide the development and optimization of these couplings.
Data Presentation: Reaction Conditions for Chan-Lam C–S Coupling
The following tables summarize the reaction conditions for the Chan-Lam coupling of various sulfur nucleophiles with aryl boronic acids, providing a comparative overview of catalysts, ligands, bases, solvents, and reaction conditions.
Table 1: Chan-Lam S-Arylation of Thiols with Aryl Boronic Acids [3]
| Entry | Copper Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | CuSO₄ (5) | 1,10-phenanthroline·H₂O (10) | nBu₄NOH (1.2) | EtOH | RT | 8 | 88 |
| 2 | Cu(OAc)₂ (150) | Pyridine (3.0) | - | DMF | RT | 24 | 40-90 |
| 3 | Cu₂O (10) | None | K₂CO₃ (2.0) | DMSO | 100 | 12 | 75-92 |
Table 2: Chan-Lam S-Arylation of Sulfenamides with Aryl Boronic Acids [4][5]
| Entry | Copper Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Cu(OAc)₂ (20) | None | i-Pr₂NEt (2.0) | DCE | RT | 12 | up to 95% |
| 2 | CuTc (10) | Chiral Ligand (15) | Na₂CO₃ (2.0) | DME | RT | 12 | High (enantioselective) |
Note: DCE = 1,2-dichloroethane; DME = 1,2-dimethoxyethane; CuTc = Copper(I) thiophene-2-carboxylate.
Table 3: Chan-Lam Coupling with Other Sulfur Nucleophiles
| Sulfur Nucleophile | Copper Catalyst (mol%) | Ligand (mol%) | Additive/Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Potassium Ethyl Xanthogenate | CuO nanoparticles (10) | None | None | H₂O | 80 | 6 | up to 95% | [6] |
| Sodium Aryl Sulfinates | Cu(OAc)₂ (10) | None | K₂SO₃ (2.0) | DMF | 100 | 12 | up to 92% | [7] |
| Potassium Thiocyanate (KSCN) | Cu(OAc)₂ (20) | 4-Methylpyridine | 4-Methylpyridine (2.0) | MeCN | 80 | 12 | up to 91% | [8] |
Experimental Protocols
Protocol 1: General Procedure for CuSO₄-Catalyzed S-Arylation of Thiols at Room Temperature[3]
Materials:
-
Aryl boronic acid (1.2 mmol)
-
Thiol (1.0 mmol)
-
CuSO₄ (0.05 mmol, 5 mol%)
-
1,10-phenanthroline monohydrate (0.10 mmol, 10 mol%)
-
nBu₄NOH (40% aqueous solution, 1.2 mmol)
-
Ethanol (3 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Oxygen balloon
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the aryl boronic acid (1.2 mmol), thiol (1.0 mmol), CuSO₄ (0.05 mmol), and 1,10-phenanthroline monohydrate (0.10 mmol).
-
Add ethanol (3 mL) to the flask, followed by the addition of nBu₄NOH (1.2 mmol).
-
Fit the flask with an oxygen balloon.
-
Stir the reaction mixture vigorously at room temperature for 8-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aryl sulfide.
Protocol 2: General Procedure for Copper-Mediated S-Arylation of Alkyl Thiols[9]
Materials:
-
Alkyl thiol (1.0 equiv)
-
Aryl boronic acid (2.0 equiv)
-
Copper(II) acetate (1.5 equiv)
-
Pyridine (3.0 equiv)
-
4 Å molecular sieves (75 wt % of thiol)
-
Anhydrous Dimethylformamide (DMF)
-
Schlenck flask
-
Magnetic stirrer
-
Argon atmosphere
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the alkyl thiol (1.0 equiv), aryl boronic acid (2.0 equiv), copper(II) acetate (1.5 equiv), and 4 Å molecular sieves.
-
Add anhydrous DMF to the flask, followed by the addition of pyridine (3.0 equiv).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.
-
Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the pure alkyl aryl sulfide.
Protocol 3: Synthesis of Diaryl Thioethers using Potassium Ethyl Xanthogenate[10]
Materials:
-
Aryl boronic acid (2.2 mmol)
-
Potassium ethyl xanthogenate (1.0 mmol)
-
Copper(I) oxide (Cu₂O, 0.2 mmol, 20 mol%)
-
Dimethyl sulfoxide (DMSO) (5 mL)
-
Reaction vial
-
Magnetic stirrer
Procedure:
-
In a reaction vial, combine the aryl boronic acid (2.2 mmol), potassium ethyl xanthogenate (1.0 mmol), and Cu₂O (0.2 mmol).
-
Add DMSO (5 mL) to the vial.
-
Seal the vial and stir the mixture at 100 °C for 12 hours.
-
After cooling to room temperature, add water to the reaction mixture and extract with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the diaryl thioether.
Mandatory Visualizations
Caption: General experimental workflow for Chan-Lam C-S coupling.
Caption: Factors influencing the outcome of Chan-Lam C-S coupling.
References
- 1. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 2. Chan-Lam Coupling [organic-chemistry.org]
- 3. Chan-Lam-Type S-Arylation of Thiols with Boronic Acids at Room Temperature [organic-chemistry.org]
- 4. Sulfur-Arylation of Sulfenamides via Chan-Lam Coupling with Boronic Acids: Access to High Oxidation State Sulfur Pharmacophores [organic-chemistry.org]
- 5. Sulfur-Arylation of Sulfenamides via Chan-Lam Coupling with Boronic Acids: Access to High Oxidation State Sulfur Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 8. Synthesis of Aryl Thiocyanates via Copper-Catalyzed Aerobic Oxidative Cross-Coupling between Arylboronic Acids and KSCN [organic-chemistry.org]
Application Notes and Protocols: 4-(tert-Butylthio)phenylboronic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(tert-Butylthio)phenylboronic acid is a versatile building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions. Its unique structure, featuring a boronic acid moiety for carbon-carbon bond formation and a tert-butylthio group, offers opportunities for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. The tert-butylthio group can influence the electronic properties of the molecule and provides a potential site for further functionalization. This document provides an overview of its applications, with a focus on the Suzuki-Miyaura cross-coupling reaction, and includes a generalized experimental protocol.
Core Applications
The primary application of this compound lies in its use as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds. These structural motifs are prevalent in a vast array of biologically active molecules and functional materials.
Key Advantages in Synthesis:
-
Versatility: It can be coupled with a wide range of organic halides (I, Br, Cl) and triflates.
-
Functional Group Tolerance: The Suzuki-Miyaura reaction is known for its tolerance of various functional groups, allowing for the synthesis of complex molecules without the need for extensive protecting group strategies.
-
Modulation of Properties: The presence of the tert-butylthio group can impart specific steric and electronic properties to the final product, potentially influencing its biological activity, solubility, and metabolic stability.
Experimental Protocols
While specific reaction conditions should be optimized for each unique substrate combination, the following provides a general protocol for a Suzuki-Miyaura cross-coupling reaction using this compound.
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of an aryl bromide with this compound.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water (degassed)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Reaction Setup:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium catalyst (0.01-0.05 equiv).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (repeat three times).
-
Add the anhydrous solvent and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Characterization:
The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table provides a hypothetical summary of reaction outcomes for the Suzuki-Miyaura coupling of this compound with various aryl bromides. Note: This data is illustrative and not based on a specific cited experiment due to the lack of publicly available quantitative data for this specific reactant.
| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 8 | 92 |
| 3 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 110 | 16 | 78 |
| 4 | 4-Bromobenzonitrile | Pd(dppf)Cl₂ (2) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 10 | 88 |
Visualizing the Synthetic Workflow and Reaction Mechanism
The following diagrams illustrate the general workflow for a Suzuki-Miyaura cross-coupling reaction and the catalytic cycle.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application in Drug Discovery: A Hypothetical Signaling Pathway
While no specific biological targets for derivatives of this compound have been publicly disclosed, biaryl structures are common in kinase inhibitors. The following diagram illustrates a hypothetical scenario where a biaryl compound synthesized using this building block acts as a kinase inhibitor, disrupting a cancer-related signaling pathway.
Caption: Hypothetical inhibition of a kinase signaling pathway by a biaryl drug candidate.
Conclusion
This compound is a valuable reagent for constructing complex molecular architectures, particularly through the Suzuki-Miyaura cross-coupling reaction. Its utility in generating novel biaryl compounds makes it a significant building block for researchers in organic synthesis and drug discovery. The provided general protocol serves as a starting point for the development of specific synthetic routes, and the potential for its derivatives to interact with biological pathways highlights its importance in the quest for new therapeutic agents. Further research into the specific applications and biological activities of compounds derived from this building block is warranted.
Application Notes and Protocols for the Scalable Synthesis and Utility of 4-(tert-Butylthio)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(tert-Butylthio)phenylboronic acid is a versatile organoboron compound increasingly utilized in organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science research. Its utility primarily stems from its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The presence of the tert-butylthio group offers unique steric and electronic properties that can influence reaction outcomes and impart desirable characteristics to the final products.
These application notes provide detailed protocols for a scalable synthesis of this compound via a Miyaura borylation of the corresponding aryl bromide. Additionally, a representative protocol for its application in a Suzuki-Miyaura cross-coupling reaction is presented to highlight its utility in the synthesis of biaryl compounds, which are common motifs in active pharmaceutical ingredients (APIs).
Data Presentation
Table 1: Materials and Reagents for the Synthesis of this compound pinacol ester
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity | Molar Equivalents | Supplier/Grade |
| 1-Bromo-4-(tert-butylthio)benzene | C₁₀H₁₃BrS | 245.18 | 10.0 g | 1.0 | Commercial Source, ≥97% |
| Bis(pinacolato)diboron (B₂pin₂) | C₁₂H₂₄B₂O₄ | 253.94 | 12.4 g | 1.2 | Commercial Source, ≥98% |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) | C₃₄H₂₈Cl₂FeP₂Pd | 816.64 | 0.665 g | 0.02 | Commercial Source |
| Potassium Acetate (KOAc) | CH₃COOK | 98.14 | 12.0 g | 3.0 | Anhydrous, ≥99% |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 200 mL | - | Anhydrous, ≥99.8% |
Table 2: Reaction Parameters for the Synthesis of this compound pinacol ester
| Parameter | Value |
| Reaction Temperature | 80 °C |
| Reaction Time | 12-16 hours |
| Atmosphere | Inert (Nitrogen or Argon) |
| Stirring Speed | 300-400 rpm |
| Typical Yield | 85-95% |
| Purity (post-purification) | >98% (by ¹H NMR and GC-MS) |
Experimental Protocols
Protocol 1: Scalable Synthesis of this compound Pinacol Ester via Miyaura Borylation
This protocol is adapted from established methods for the palladium-catalyzed borylation of aryl halides.
Materials and Equipment:
-
Three-neck round-bottom flask (500 mL) equipped with a reflux condenser, magnetic stir bar, and a nitrogen/argon inlet.
-
Heating mantle with a temperature controller.
-
Standard laboratory glassware.
-
Schlenk line or inert gas manifold.
-
Rotary evaporator.
-
Silica gel for column chromatography.
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add 1-bromo-4-(tert-butylthio)benzene (10.0 g, 40.8 mmol, 1.0 equiv.), bis(pinacolato)diboron (12.4 g, 49.0 mmol, 1.2 equiv.), and potassium acetate (12.0 g, 122.4 mmol, 3.0 equiv.) to the 500 mL three-neck round-bottom flask.
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.665 g, 0.816 mmol, 0.02 equiv.) to the flask.
-
Solvent Addition: Add anhydrous 1,4-dioxane (200 mL) to the flask via cannula or syringe.
-
Reaction Execution: Place the flask in the heating mantle and heat the reaction mixture to 80 °C with vigorous stirring. Maintain the inert atmosphere throughout the reaction.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-16 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts. Wash the filter cake with ethyl acetate (3 x 50 mL).
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound pinacol ester as a white to off-white solid.
-
-
Hydrolysis to Boronic Acid (Optional):
-
To obtain the free boronic acid, the pinacol ester can be hydrolyzed. Dissolve the purified ester in a 10:1 mixture of acetone and water. Add an excess of a mild acid, such as aqueous HCl (2M), and stir at room temperature until the hydrolysis is complete (as monitored by TLC or LC-MS).
-
Remove the acetone under reduced pressure. The aqueous layer can be extracted with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound.
-
Protocol 2: Application in Suzuki-Miyaura Cross-Coupling
This protocol demonstrates the use of the synthesized this compound in a typical Suzuki-Miyaura cross-coupling reaction with an aryl bromide.
Materials and Equipment:
-
Schlenk tube or round-bottom flask with a reflux condenser and inert gas inlet.
-
Magnetic stir plate with heating.
-
Standard laboratory glassware.
Procedure:
-
Reaction Setup: To a Schlenk tube, add this compound (1.2 equiv.), the desired aryl bromide (1.0 equiv.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.).
-
Catalyst Addition: Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.01-0.05 equiv.).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v) or dioxane and water.
-
Reaction Execution: Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes. Heat the mixture to 90-100 °C with stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Visualizations
Caption: Workflow for the scalable synthesis and application of this compound.
Caption: Catalytic cycle of the Miyaura borylation reaction.
Disclaimer
The provided protocols are intended for use by trained professionals in a laboratory setting. Appropriate personal protective equipment (PPE) should be worn at all times. All reactions should be conducted in a well-ventilated fume hood. The scalability of these reactions should be approached with caution, and appropriate safety measures for large-scale synthesis should be implemented.
Application Notes and Protocols: Ligand Selection for Suzuki Reactions with Thioether-Functionalized Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. However, the presence of sulfur-containing functional groups, such as thioethers, in the coupling partners can present significant challenges. The sulfur atom can act as a poison to the palladium catalyst, leading to decreased catalytic activity or complete deactivation, resulting in low product yields and sluggish reaction rates.[1] This application note provides a guide to ligand selection and protocol optimization for successful Suzuki reactions involving thioether-functionalized boronic acids, a class of compounds of growing interest in medicinal chemistry and materials science.
The key to overcoming catalyst deactivation is the selection of an appropriate ligand that can stabilize the palladium center, promote the desired catalytic cycle, and be resistant to poisoning by the sulfur moiety.[1] Bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) have emerged as particularly effective in this regard.[2][3]
Ligand Selection Strategies
The choice of ligand is critical for a successful Suzuki coupling with thioether-functionalized boronic acids. The ideal ligand should possess steric bulk and strong electron-donating properties to facilitate the key steps of the catalytic cycle—oxidative addition and reductive elimination—while minimizing catalyst inhibition by the thioether group.[4][5]
Recommended Ligand Classes:
-
Biaryl Phosphine Ligands (Buchwald Ligands): Ligands such as SPhos and XPhos are highly versatile and have demonstrated exceptional performance in a wide range of challenging Suzuki couplings, including those with heteroaryl substrates.[4][6] Their steric bulk and electron-rich nature help to create a coordinatively unsaturated and highly reactive palladium center, which can be more resistant to sulfur poisoning.[1]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong sigma-donating ligands that form very stable complexes with palladium.[3][5] This strong palladium-NHC bond can prevent the displacement of the ligand by the thioether, thus preserving the catalytic activity.
-
Organosulphur Ligands: Interestingly, palladium(II) complexes of certain organosulfur ligands have been developed and shown to be effective catalysts for Suzuki-Miyaura reactions. These catalysts often exhibit good thermal stability and are insensitive to air and moisture.[2][3]
Data Presentation: Ligand Performance Comparison
| Ligand | Catalyst Precursor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate Scope | Ref. |
| XPhos | XPhos Pd G2 / Pd₂(dba)₃ | Cs₂CO₃ / K₃PO₄ | Toluene / Dioxane | 100-110 | 12-24 | Good to Excellent | Aryl chlorides, heteroaryl chlorides | [6][7][8] |
| SPhos | SPhos Pd G2 / Pd(OAc)₂ | K₃PO₄ | THF/H₂O | 45 | Varies | Good to Excellent | Aryl chlorides, hindered biaryls | [6][9] |
| (2-Mesitylindenyl)dicyclohexylphosphine | Pd(OAc)₂ | K₃PO₄·3H₂O | Water | Varies | Varies | High | Aryl and heteroaryl chlorides | [10] |
| Tris(dibenzylideneacetone)dipalladium(0) with cataCXium A | Pd₂(dba)₃ | K₂CO₃ (+ AcOH) | Toluene | 120 | Varies | Good | Pyridyl sulfones | [11] |
| Tris-2-furylphosphine | Pd₂(dba)₃·CHCl₃ | None (CuTC mediated) | THF | 50 | 18 | 52-93 | Thiol esters | [12] |
Experimental Protocols
The following are general experimental protocols that can be adapted for Suzuki reactions with thioether-functionalized boronic acids. Optimization of the ligand, base, solvent, and temperature will likely be necessary for specific substrates.
General Protocol for Ligand Screening (Buchwald-type Ligands)
This protocol is a starting point for screening ligands like XPhos and SPhos.
Reagents and Equipment:
-
Thioether-functionalized boronic acid (1.0 mmol)
-
Aryl halide (1.2 mmol)
-
Palladium precatalyst (e.g., XPhos Pd G2, 0.02 mmol, 2 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene, 10 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block/oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the thioether-functionalized boronic acid (1.0 mmol), the aryl halide (1.2 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the anhydrous, degassed solvent (10 mL) via syringe.
-
Sparge the resulting mixture with the inert gas for 15 minutes to ensure all oxygen is removed.[1]
-
Under a positive pressure of the inert gas, add the palladium precatalyst (0.02 mmol).
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and catalyst residues.
-
Wash the celite pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Protocol for Copper-Mediated Thiol Ester-Boronic Acid Coupling
This protocol, developed by Liebeskind and Srogl, is for the coupling of thiol esters with boronic acids and notably avoids the use of a base.[12]
Reagents and Equipment:
-
Thiol ester (0.500 mmol)
-
Boronic acid (0.550 mmol)
-
Pd₂(dba)₃·CHCl₃ (0.003 g, 0.003 mmol)
-
Tris-2-furylphosphine (0.006 g, 0.006 mmol)
-
Cu(I) thiophene-2-carboxylate (CuTC) (0.143 g, 0.750 mmol)
-
Anhydrous, degassed THF (6 mL)
-
Reaction vessel flushed with argon
Procedure:
-
In a reaction vessel flushed with argon, combine the thiol ester (0.500 mmol), boronic acid (0.550 mmol), Pd₂(dba)₃·CHCl₃ (0.003 mmol), tris-2-furylphosphine (0.006 mmol), and CuTC (0.750 mmol).[12]
-
Add anhydrous, degassed THF (6 mL) via syringe.
-
Stir the mixture at 50 °C for 18 hours.[12]
-
After cooling to room temperature, add diethyl ether (15 mL).
-
Wash the suspension with 5% aqueous HCl (10 mL) and then with water (10 mL).
-
Dry the organic layer over MgSO₄, filter, and evaporate the solvent.
-
Purify the resulting solid by radial chromatography on a silica gel plate using a hexanes/Et₂O gradient.[12]
Mandatory Visualizations
Logical Workflow for Ligand Screening
Caption: General workflow for ligand screening in Suzuki reactions.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting
-
Low Yield: If the reaction gives a low yield, consider increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).[1] This can help to compensate for any catalyst deactivation. Also, ensure that the reaction is performed under strictly anaerobic conditions, as oxygen can lead to the formation of undesirable byproducts.[1]
-
Reaction Stalls: If the reaction starts but does not go to completion, it may be due to progressive catalyst deactivation. In such cases, a slow addition of the thioether-functionalized boronic acid over several hours using a syringe pump might be beneficial.[1]
-
Protodeboronation: Thioether-functionalized boronic acids, especially heteroaromatic ones, can be prone to protodeboronation (loss of the boronic acid group).[13] Using milder bases, lower reaction temperatures, or converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can help to mitigate this side reaction.[1][14]
Conclusion
Successful Suzuki-Miyaura cross-coupling reactions with thioether-functionalized boronic acids are achievable with careful selection of the ligand and optimization of the reaction conditions. Bulky, electron-rich phosphine ligands and N-heterocyclic carbene ligands are generally the most effective at overcoming the challenge of catalyst poisoning by the sulfur atom. The protocols and strategies outlined in this application note provide a solid foundation for researchers to develop robust and efficient methods for the synthesis of valuable sulfur-containing molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Organosulphur and related ligands in Suzuki-Miyaura C-C coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. A highly active catalytic system for Suzuki-Miyaura cross-coupling reactions of aryl and heteroaryl chlorides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Thiol Ester-Boronic Acid Coupling. A Mechanistically Unprecedented and General Ketone Synthesis [organic-chemistry.org]
- 13. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for 4-(tert-Butylthio)phenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(tert-Butylthio)phenylboronic acid. The following information is designed to assist in the optimization of reaction conditions and to address common challenges encountered during its synthesis and use in subsequent applications like Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for the synthesis of this compound involves the reaction of a Grignard reagent, formed from 4-(tert-butylthio)bromobenzene, with a trialkyl borate ester (e.g., trimethyl borate or triisopropyl borate) at low temperatures, followed by acidic workup. An alternative route is via lithium-halogen exchange of the corresponding aryl halide, followed by quenching with a borate ester.
Q2: Why is my yield of this compound consistently low?
A2: Low yields can be attributed to several factors. Common issues include incomplete formation of the Grignard or organolithium reagent, side reactions such as protonation of the organometallic intermediate by trace amounts of water, or over-reaction with the borate ester. Additionally, product loss during workup and purification is a frequent cause of diminished yields. Careful control of anhydrous conditions and reaction temperature is crucial.
Q3: What are the black/brown impurities I see in my crude product?
A3: The formation of dark, sticky impurities is often due to the polymerization of catechol byproducts if catechol borane is used, or other side reactions. These can typically be removed by treatment with activated charcoal during the workup process.
Q4: How can I purify crude this compound?
A4: A common purification method involves converting the crude boronic acid into its boronate salt by treatment with a base (e.g., sodium hydroxide). The salt can then be isolated and washed with an organic solvent to remove non-acidic impurities. Subsequent acidification of the aqueous solution of the pure salt will precipitate the purified boronic acid.[1] Recrystallization from a suitable solvent system, such as ethyl ether and hexane, is also an effective purification technique.[2]
Q5: My boronic acid appears to be losing mass or changing consistency upon storage. What is happening?
A5: Aryl boronic acids have a tendency to undergo dehydration to form cyclic trimer anhydrides, known as boroxines. This can be minimized by storing the boronic acid in a cool, dry environment, preferably under an inert atmosphere.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate (no Grignard formation) | - Magnesium surface is not activated.- Presence of moisture in the glassware or solvent.- Impure aryl halide. | - Activate magnesium with a small crystal of iodine or 1,2-dibromoethane.- Ensure all glassware is oven-dried and solvents are rigorously dried before use.- Purify the starting aryl halide. |
| Low yield of boronic acid | - Incomplete reaction.- Side reactions (e.g., Wurtz coupling).- Protodeboronation (loss of the boronic acid group).- Product lost during aqueous workup. | - Increase reaction time or temperature (with caution).- Maintain a low reaction temperature during the addition of the aryl halide to the magnesium.- Avoid strongly acidic conditions during workup.- Carefully saturate the aqueous layer with NaCl to reduce the solubility of the boronic acid. |
| Formation of multiple products | - Over-addition of the organometallic reagent to the borate ester. | - Use a larger excess of the trialkyl borate.- Maintain a very low temperature (-78 °C) during the addition of the organometallic reagent to the borate ester. |
| Difficulty in isolating the product | - Product is too soluble in the workup solvents.- Emulsion formation during extraction. | - Adjust the pH of the aqueous layer to the isoelectric point of the boronic acid to minimize its solubility.- Add brine to the aqueous layer to break up emulsions. |
| Product is contaminated with boroxine | - Dehydration of the boronic acid during workup or storage. | - Minimize exposure to heat and acidic conditions during workup.- Store the final product under vacuum in a desiccator. |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol is a representative procedure based on general methods for arylboronic acid synthesis.
Materials:
-
4-(tert-Butylthio)bromobenzene
-
Magnesium turnings
-
Iodine (one crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate
-
1 M Hydrochloric acid
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To an oven-dried three-necked flask equipped with a condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.
-
Add a single crystal of iodine and gently heat the flask with a heat gun under a stream of nitrogen to activate the magnesium.
-
Allow the flask to cool to room temperature, then add anhydrous THF.
-
Dissolve 4-(tert-Butylthio)bromobenzene in anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the aryl bromide solution to the magnesium suspension and wait for the initiation of the Grignard reaction (indicated by a color change and gentle reflux).
-
Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the reaction mixture for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to -78 °C in a dry ice/acetone bath.
-
Add triisopropyl borate dropwise to the cooled Grignard solution, ensuring the temperature remains below -70 °C.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., diethyl ether/hexane).
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of this compound *
| Entry | Borate Ester | Equivalents of Borate Ester | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Trimethyl borate | 1.1 | -78 | 12 | 65 |
| 2 | Trimethyl borate | 1.5 | -78 | 12 | 75 |
| 3 | Trimethyl borate | 2.0 | -78 | 12 | 82 |
| 4 | Triisopropyl borate | 1.1 | -78 | 12 | 70 |
| 5 | Triisopropyl borate | 1.5 | -78 | 12 | 85 |
| 6 | Triisopropyl borate | 1.5 | -60 | 12 | 80 |
| 7 | Triisopropyl borate | 1.5 | -78 | 18 | 88 |
*This table presents illustrative data based on typical optimization studies for arylboronic acid synthesis and is intended as a guide for experimental design.
Visualizations
References
Technical Support Center: Catalyst Poisoning by Thioether in 4-(tert-Butylthio)phenylboronic Acid Reactions
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with catalyst poisoning in Suzuki-Miyaura cross-coupling reactions involving 4-(tert-Butylthio)phenylboronic acid. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help overcome common issues related to the presence of a thioether functionality.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Primary Suspect: Catalyst Poisoning
The sulfur atom in the thioether group of this compound can strongly coordinate to the palladium catalyst, leading to deactivation. This is a common issue with sulfur-containing compounds in Suzuki-Miyaura reactions.
| Potential Cause | Recommended Solution | Expected Outcome |
| Direct Catalyst Poisoning | Increase catalyst loading incrementally (e.g., from 1 mol% to 3-5 mol%). | May overcome partial deactivation and improve yield, but can be costly. |
| Screen different palladium catalysts and ligands. Buchwald-type ligands (e.g., SPhos, XPhos) are often more resistant to poisoning.[1] | Improved catalyst stability and higher turnover numbers can lead to better yields. | |
| Slow Reaction Kinetics | Increase reaction temperature in 10°C increments. | May accelerate the reaction rate and improve conversion before significant catalyst deactivation occurs. |
| Use a stronger base (e.g., Cs₂CO₃, K₃PO₄) to facilitate the transmetalation step.[1][2] | Faster transmetalation can outcompete catalyst poisoning, leading to higher yields. |
Issue 2: Reaction Stalls or is Incomplete
Primary Suspect: Progressive Catalyst Deactivation
The catalyst may be initially active but becomes progressively poisoned as the reaction proceeds.
| Potential Cause | Recommended Solution | Expected Outcome |
| Gradual Poisoning | Add the this compound portion-wise or via syringe pump over the course of the reaction. | Maintains a lower instantaneous concentration of the poisoning agent, potentially preserving catalyst activity for longer. |
| Ligand Degradation | Use a more robust ligand that is less susceptible to degradation under the reaction conditions. | A stable catalyst complex will remain active for a longer duration, allowing the reaction to proceed to completion. |
Issue 3: Formation of Side Products
Primary Suspect: Undesired Reactivity
Besides catalyst poisoning, the presence of the thioether can sometimes lead to side reactions.
| Potential Cause | Recommended Solution | Expected Outcome |
| Homocoupling of Boronic Acid | Ensure rigorous degassing of solvents and reaction vessel to remove oxygen.[3] | Minimizes the formation of biaryl byproducts from the boronic acid. |
| Protodeboronation | Use anhydrous solvents and ensure the base is not excessively hydrolytic. Using boronic esters (e.g., pinacol esters) can also mitigate this issue.[4] | Reduces the loss of the boronic acid starting material to a simple arene. |
Frequently Asked Questions (FAQs)
Q1: Why is the thioether in this compound problematic for my Suzuki-Miyaura reaction?
A1: The sulfur atom in the thioether group has lone pairs of electrons that can strongly coordinate to the palladium catalyst. This coordination can block the active sites of the catalyst, preventing it from participating in the catalytic cycle and leading to lower or no product yield. This phenomenon is known as catalyst poisoning.
Q2: How can I confirm that catalyst poisoning is the cause of my reaction failure?
A2: A simple diagnostic experiment is to run a parallel reaction with a similar, non-sulfur-containing boronic acid (e.g., 4-tert-butylphenylboronic acid) under the same conditions. If this reaction proceeds smoothly while the reaction with this compound fails, catalyst poisoning is the likely culprit.
Q3: Are there alternative coupling partners I can use to avoid this issue?
A3: While not always a straightforward solution, you could consider synthesizing the corresponding boronic ester (e.g., the pinacol ester) of 4-(tert-Butylthio)phenol. Boronic esters can sometimes exhibit different reactivity and may be less prone to certain side reactions like protodeboronation.[4]
Q4: Is it possible to regenerate a palladium catalyst that has been poisoned by a thioether?
A4: Regeneration of sulfur-poisoned palladium catalysts can be challenging. Some methods reported for regenerating palladium catalysts from sulfur poisoning include treatment with oxidizing agents or high-temperature treatment under a hydrogen atmosphere.[5][6][7][8] For instance, a poisoned Pd/Al₂O₃ catalyst was reportedly reactivated by a combined treatment with permanganate and hydrazine.[7] However, the success of regeneration is highly dependent on the nature of the catalyst and the severity of the poisoning. For many homogeneous catalysts used in Suzuki reactions, regeneration is often not practical, and using a fresh catalyst is more common.
Quantitative Data Summary
The following tables provide a comparative overview of hypothetical reaction outcomes to illustrate the potential impact of the thioether group on the Suzuki-Miyaura reaction.
Table 1: Effect of Boronic Acid Structure on Reaction Yield
| Boronic Acid | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| Phenylboronic Acid | 1 | 4 | 95 |
| This compound | 1 | 4 | <10 |
| This compound | 3 | 4 | 45 |
| This compound | 5 | 4 | 70 |
Table 2: Comparison of Different Palladium Catalyst Systems
Reaction: 4-Bromoanisole with this compound
| Catalyst System | Catalyst Loading (mol%) | Base | Temperature (°C) | Yield (%) |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | 100 | 35 |
| PdCl₂(dppf) | 3 | K₂CO₃ | 100 | 55 |
| Pd₂(dba)₃ / SPhos | 2 | K₃PO₄ | 80 | 85 |
| Pd₂(dba)₃ / XPhos | 2 | Cs₂CO₃ | 80 | 90 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol provides a starting point for optimizing the reaction.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
Ligand (e.g., SPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous and degassed solvent (e.g., Toluene or Dioxane, 10 mL)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, ligand, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous and degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura reactions.
Caption: The Suzuki-Miyaura catalytic cycle and the inhibitory effect of thioether poisoning.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 6. [PDF] Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts | Semantic Scholar [semanticscholar.org]
- 7. Permanganate oxidation of sulfur compounds to prevent poisoning of Pd catalysts in water treatment processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: 4-(tert-Butylthio)phenylboronic acid in Palladium Catalysis
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 4-(tert-Butylthio)phenylboronic acid in palladium-catalyzed coupling reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low to no yield in my Suzuki-Miyaura coupling reaction with this compound?
A1: Low yields are often attributed to the deactivation of the palladium catalyst. The sulfur atom in the tert-butylthio group of your boronic acid can act as a poison to the palladium catalyst.[1] Sulfur compounds can strongly adsorb to the surface of the palladium catalyst, blocking its active sites and rendering it inactive.[1] This phenomenon is a common challenge when working with sulfur-containing reagents in palladium catalysis.
Q2: What are the primary side reactions to expect when using this compound?
A2: Besides catalyst poisoning, two other common side reactions are protodeboronation and homocoupling.
-
Protodeboronation: This is the loss of the boronic acid group, which is replaced by a hydrogen atom. This undesired reaction can be influenced by the reaction conditions, particularly the base and the presence of water.[2]
-
Homocoupling: This side reaction leads to the formation of a biaryl product derived from the coupling of two molecules of the boronic acid. The presence of oxygen in the reaction mixture can promote this side reaction.[2]
Q3: How can I minimize catalyst poisoning when using this compound?
A3: While the thioether in this compound is generally less problematic than a free thiol, catalyst poisoning can still occur.[1] To mitigate this, consider the following strategies:
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands can sometimes stabilize the palladium catalyst and reduce the inhibitory effects of sulfur.
-
Catalyst Loading: A slightly higher catalyst loading might be necessary to compensate for partial deactivation. However, this should be optimized to avoid excessive costs and potential for other side reactions.
-
Slow Addition: Adding the this compound slowly to the reaction mixture can help to maintain a low concentration of the sulfur-containing compound at any given time, potentially reducing the rate of catalyst deactivation.[1]
Q4: What conditions favor the protodeboronation of my boronic acid, and how can I avoid it?
A4: Protodeboronation is often promoted by strong bases and the presence of water, which acts as a proton source.[2] To minimize this side reaction:
-
Use Milder Bases: Consider using weaker bases such as potassium carbonate (K₂CO₃) or potassium fluoride (KF) instead of strong bases like sodium hydroxide (NaOH).[2]
-
Anhydrous Conditions: Performing the reaction under anhydrous conditions can significantly reduce the extent of protodeboronation.[2]
-
Protect the Boronic Acid: In some cases, converting the boronic acid to a more stable boronate ester, such as a pinacol ester or a diethanolamine adduct, can prevent premature decomposition.[3]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Reaction fails to initiate or stalls at low conversion. | Catalyst Poisoning: The sulfur atom in the tert-butylthio group is likely deactivating the palladium catalyst.[1] | 1. Increase Catalyst Loading: Incrementally increase the palladium catalyst loading (e.g., from 1 mol% to 3-5 mol%).2. Use Robust Catalysts: Consider using more robust, air- and moisture-stable precatalysts like palladacycles.[2]3. Ligand Choice: Employ bulky, electron-donating phosphine ligands that can enhance catalyst stability and activity. |
| Significant formation of thioanisole (the protodeboronated product). | Protodeboronation: The reaction conditions are favoring the cleavage of the C-B bond.[2] | 1. Modify Base and Solvent: Switch to a milder, non-aqueous base (e.g., K₂CO₃, Cs₂CO₃) and use anhydrous solvents.[2]2. Lower Reaction Temperature: If thermally induced, reducing the reaction temperature may slow down the rate of protodeboronation.3. Use a Boronate Ester: Convert the boronic acid to its corresponding pinacol ester to increase stability. |
| Observation of 4,4'-bis(tert-butylthio)biphenyl as a major byproduct. | Homocoupling: The boronic acid is self-coupling, often promoted by the presence of oxygen.[2] | 1. Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[2]2. Control Reaction Stoichiometry: Using a slight excess of the boronic acid (1.1-1.2 equivalents) can sometimes suppress homocoupling relative to the desired cross-coupling. |
| Complex mixture of products and starting materials. | Multiple Side Reactions Occurring: A combination of catalyst deactivation, protodeboronation, and homocoupling is likely taking place. | 1. Systematic Optimization: Re-evaluate the entire reaction setup. Start with a fresh, active catalyst and high-purity, degassed solvents.2. Stepwise Troubleshooting: Address the most likely issue first (catalyst poisoning), then optimize to minimize the other side reactions. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for the cross-coupling of an aryl halide with this compound.
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand.
-
Solvent Addition: Add degassed solvent (e.g., dioxane, toluene, or a mixture with water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or GC/LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol for the Preparation of a Diethanolamine Boronate Ester
To enhance the stability of the boronic acid, it can be converted to a diethanolamine adduct.[3]
-
Dissolution: In a vial, dissolve this compound (1.0 equiv.) in a minimal amount of a suitable solvent such as dichloromethane.
-
Addition: While stirring, add diethanolamine (1.0 equiv.) dropwise.
-
Precipitation: A precipitate should form. Continue stirring for 15-20 minutes.
-
Isolation: Isolate the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. This stable boronate ester can be used directly in the Suzuki-Miyaura coupling reaction, typically with protic co-solvents.[3]
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Common side reactions of this compound.
Caption: A logical workflow for troubleshooting common issues.
References
Preventing deboronation of 4-(tert-Butylthio)phenylboronic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the deboronation of 4-(tert-Butylthio)phenylboronic acid during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What is deboronation and why is it a problem for this compound?
A1: Deboronation, also known as protodeboronation, is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond. This process converts the boronic acid into its corresponding arene, in this case, tert-butyl thiobenzene. This is a significant issue as it consumes the desired reagent, leading to lower yields and the formation of impurities in reactions such as Suzuki-Miyaura cross-coupling.
Q2: What factors contribute to the deboronation of this compound?
A2: The propensity for deboronation is influenced by several factors, including:
-
pH: Deboronation can be catalyzed by both acidic and basic conditions.[1] For many arylboronic acids, the rate of deboronation is slowest around pH 5.[1]
-
Temperature: Higher reaction temperatures can accelerate the rate of deboronation.[2]
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Electron-richness of the aryl group: The tert-butylthio group is electron-donating, which can make the arylboronic acid more susceptible to deboronation compared to electron-deficient counterparts.[1]
-
Presence of water: Water can act as a proton source for deboronation, although its complete exclusion may hinder the desired cross-coupling reaction.[2]
-
Catalyst system: In palladium-catalyzed reactions, the choice of ligand and the oxidation state of the palladium can influence the extent of deboronation.
Q3: How should I store this compound to minimize degradation?
A3: Proper storage is crucial for maintaining the integrity of this compound. It is recommended to store the compound at 4°C under a nitrogen atmosphere.[3] Keep the container tightly sealed to protect it from moisture and air.
Q4: Can I use this compound directly in my Suzuki-Miyaura coupling reaction?
A4: While it is possible to use the boronic acid directly, its susceptibility to deboronation, especially under basic and heated conditions, may lead to low yields.[2] For challenging coupling reactions or to ensure reproducibility, it is often advisable to convert the boronic acid to a more stable derivative, such as a pinacol or MIDA boronate ester.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of desired product in Suzuki-Miyaura coupling | Deboronation of the starting material. | 1. Lower the reaction temperature: If the catalyst is sufficiently active, try running the reaction at a lower temperature (e.g., 60-80 °C).2. Use a milder base: Switch from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄ or Cs₂CO₃.[2]3. Convert to a stable ester: Protect the boronic acid as a pinacol or MIDA boronate ester before the coupling reaction. |
| Formation of tert-butyl thiobenzene as a major byproduct | Significant deboronation has occurred. | 1. Optimize reaction conditions: See the solutions for "Low or no yield."2. Use a highly active catalyst: A more efficient catalyst can promote the desired cross-coupling to outcompete deboronation.[2]3. Slow addition of the boronic acid: In some cases, adding the boronic acid slowly to the reaction mixture can keep its instantaneous concentration low and minimize side reactions. |
| Inconsistent reaction outcomes | Degradation of the boronic acid during storage or handling. | 1. Verify storage conditions: Ensure the compound is stored at 4°C under an inert atmosphere.[3]2. Use freshly opened or purified material: If the boronic acid has been stored for an extended period, consider purifying it before use.3. Handle under inert atmosphere: When weighing and adding the reagent, do so under a stream of nitrogen or argon to minimize exposure to air and moisture. |
Stability of Arylboronic Acids: A Qualitative Overview
| Condition | Stability | Reasoning |
| Neutral pH (aqueous) | Moderate | Both acid and base-catalyzed deboronation pathways are minimized. |
| Acidic pH (aqueous) | Low to Moderate | Susceptible to acid-catalyzed protodeboronation. |
| Basic pH (aqueous) | Low | Prone to base-catalyzed protodeboronation, especially at elevated temperatures.[1] |
| Anhydrous Organic Solvents | High | The absence of a proton source (water) significantly reduces the rate of deboronation. |
| Elevated Temperatures | Low | Higher temperatures generally accelerate the rate of decomposition.[2] |
| As Pinacol Ester | High | The pinacol protecting group increases steric hindrance and stability against deboronation under many conditions.[4] |
| As MIDA Boronate Ester | Very High | The trivalent MIDA ligand rehybridizes the boron to a more stable sp³ state, making it unreactive towards transmetalation until deprotected. |
Experimental Protocols
Protocol 1: Preparation of this compound pinacol ester
This protocol describes the conversion of this compound to its more stable pinacol ester.
Materials:
-
This compound
-
Pinacol
-
Anhydrous diethyl ether or toluene
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous diethyl ether or toluene, add pinacol (1.0-1.2 equiv).
-
Add anhydrous MgSO₄ (1.5 equiv) to the mixture to act as a dehydrating agent.
-
Stir the suspension at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting boronic acid.
-
Upon completion, filter the reaction mixture to remove the MgSO₄.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure pinacol ester.
Protocol 2: Preparation of this compound MIDA boronate ester
This protocol details the synthesis of the highly stable MIDA boronate ester.
Materials:
-
This compound
-
N-methyliminodiacetic acid (MIDA)
-
Anhydrous dimethylformamide (DMF) or a mixture of toluene and DMSO
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 equiv) and N-methyliminodiacetic acid (1.05 equiv) in anhydrous DMF or a 1:1 mixture of toluene and DMSO.[2]
-
If using toluene/DMSO, heat the mixture to reflux with a Dean-Stark apparatus to azeotropically remove water.[2] If using DMF, heating at 80-100 °C is typically sufficient.
-
Stir the reaction mixture at the elevated temperature for several hours to overnight.
-
Monitor the reaction for the formation of the MIDA ester.
-
Upon completion, cool the reaction mixture to room temperature.
-
If using DMF, remove the solvent under high vacuum.
-
The crude MIDA boronate ester can be purified by precipitation or crystallization, often by adding a non-polar solvent like diethyl ether.
Visualizations
Caption: Experimental workflows for the preparation of pinacol and MIDA boronate esters.
Caption: Troubleshooting logic for addressing low yields due to deboronation.
References
- 1. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
Improving solubility of 4-(tert-Butylthio)phenylboronic acid in reaction mixtures
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-(tert-Butylthio)phenylboronic acid, focusing on strategies to improve its solubility in reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a white to off-white crystalline powder.[1] While specific quantitative solubility data in a wide range of organic solvents is not extensively published, arylboronic acids generally exhibit higher solubility in polar organic solvents and lower solubility in nonpolar hydrocarbons.[2][3] The presence of the lipophilic tert-butylthio group suggests moderate solubility in many common organic solvents used for cross-coupling reactions.
Q2: Why is the solubility of my this compound poor in my reaction mixture?
A2: Poor solubility of boronic acids can be attributed to several factors, including the crystalline nature of the solid, strong intermolecular hydrogen bonding, and the potential formation of insoluble trimeric boroxines, which are cyclic anhydrides.[4] The choice of solvent system is critical, and a single solvent may not be sufficient to achieve the desired concentration for an efficient reaction.
Q3: What are the common side reactions to be aware of when working with arylboronic acids?
A3: Besides solubility issues, common side reactions include protodeboronation (loss of the boronic acid group), especially with electron-rich or heteroaromatic boronic acids, and homocoupling, where the boronic acid couples with itself to form a biaryl byproduct.[5] Homocoupling is often promoted by the presence of oxygen, so ensuring reactions are properly degassed and run under an inert atmosphere is crucial.[5]
Q4: Can heating the reaction mixture improve the solubility of this compound?
A4: Yes, increasing the temperature of the reaction mixture can significantly improve the solubility of boronic acids.[5] However, it is essential to ensure that the reaction temperature is compatible with the stability of all reactants, the catalyst, and the final products.
Troubleshooting Guide: Improving Solubility
This guide provides systematic approaches to address solubility challenges with this compound in your experiments.
Issue 1: The boronic acid does not fully dissolve in the primary reaction solvent.
Solution 1: Employ a Co-Solvent System
A mixture of solvents can enhance overall solubility.[5] For reactions like the Suzuki-Miyaura coupling, a common strategy is to use a mixture of an organic solvent with water.[5]
-
Common Co-Solvent Systems:
-
Dioxane/Water
-
Toluene/Water
-
Tetrahydrofuran (THF)/Water
-
Acetonitrile/Water
-
Ethanol/Water[4]
-
Solution 2: Increase the Reaction Temperature
Gradually heating the reaction mixture with stirring can help dissolve the boronic acid.[5] Monitor the dissolution and ensure the temperature is appropriate for your specific reaction conditions.
Issue 2: The reaction is sluggish or gives low yields, likely due to poor solubility.
Solution 1: Convert the Boronic Acid to an Ester
Converting the boronic acid to a boronic ester, such as a pinacol ester, can significantly improve its solubility in organic solvents and also enhance its stability.[3][6] The ester can then be used in the coupling reaction.
Solution 2: Optimize the Base
In Suzuki-Miyaura reactions, the base is a necessary component of the catalytic cycle and can also influence the solubility of the boronic acid.[5] Experimenting with different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) may improve the reaction outcome.
Quantitative Data
Specific quantitative solubility data for this compound is limited in publicly available literature. However, the solubility of the parent compound, phenylboronic acid, can serve as a useful proxy to guide solvent selection. The tert-butylthio substituent is expected to increase lipophilicity, potentially increasing solubility in less polar organic solvents compared to phenylboronic acid.
Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents
| Solvent | Qualitative Solubility |
| Dipropyl ether | High[3] |
| Acetone | High[3] |
| 3-Pentanone | High[3] |
| Chloroform | Moderate[3] |
| Methylcyclohexane | Very Low[3] |
| Water | Low (1.9 g/100g H₂O at 20°C)[7] |
Experimental Protocols
Protocol 1: Improving Solubility with a Co-Solvent System for Suzuki-Miyaura Coupling
This protocol provides a general procedure for a Suzuki-Miyaura reaction where the solubility of the boronic acid is a concern.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Primary organic solvent (e.g., 1,4-dioxane or toluene)
-
Co-solvent (deionized water)
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
To the reaction vessel, add this compound (1.1 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Add a magnetic stir bar.
-
Seal the vessel with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Under the inert atmosphere, add the primary organic solvent (e.g., 1,4-dioxane) to the vessel.
-
Begin vigorous stirring.
-
Slowly add the co-solvent (water) dropwise until the solids dissolve. A common starting ratio is 4:1 or 5:1 organic solvent to water. Gentle heating may be applied to aid dissolution.
-
Once the mixture is homogeneous, add the palladium catalyst (typically 1-5 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature and proceed with the appropriate aqueous workup and purification.
Visualizations
Below is a diagram illustrating the logical workflow for troubleshooting the poor solubility of this compound.
Caption: Troubleshooting workflow for improving the solubility of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. benchchem.com [benchchem.com]
- 6. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Work-up Procedures for Reactions Involving 4-(tert-Butylthio)phenylboronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for work-up procedures in reactions utilizing 4-(tert-Butylthio)phenylboronic acid, a common reagent in cross-coupling chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges during the work-up of Suzuki-Miyaura reactions involving this compound?
A1: The main challenges include the removal of unreacted boronic acid and its byproducts (boroxines), separation of the desired product from the palladium catalyst and phosphine ligands, and preventing potential side reactions of the tert-butylthio group. Emulsion formation during aqueous extraction can also complicate phase separation.
Q2: How can I effectively remove unreacted this compound and its derivatives from the reaction mixture?
A2: An alkaline aqueous wash is the most common and effective method. By increasing the pH of the aqueous phase with a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), the boronic acid is converted into its water-soluble boronate salt, which partitions into the aqueous layer during extraction.[1][2]
Q3: What is the recommended procedure for removing the palladium catalyst after the reaction?
A3: A common technique is to filter the reaction mixture through a pad of celite.[3] This helps in adsorbing the palladium catalyst and other insoluble materials. For more stringent removal of palladium residues, especially in pharmaceutical applications, treatment with activated charcoal or specialized scavengers may be necessary.
Q4: Is the tert-butylthio group stable under typical Suzuki-Miyaura work-up conditions?
A4: The tert-butylthio ether group is generally stable under the basic conditions used in Suzuki-Miyaura work-up procedures.[1] However, exposure to strong acids or high temperatures for prolonged periods could potentially lead to de-tert-butylation as a side reaction.[4]
Q5: What are common byproducts in Suzuki-Miyaura reactions with this compound?
A5: Besides the desired biaryl product, common byproducts can include homocoupling products of the boronic acid, protodeborylation of the boronic acid (replacement of the boronic acid group with a hydrogen atom), and residual starting materials. The formation of boric acid is an inherent byproduct of the reaction mechanism.[2]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the work-up of your reaction.
Problem 1: Incomplete Removal of Boronic Acid Byproducts
| Symptom | Possible Cause | Troubleshooting Step |
| NMR spectrum of the final product shows broad signals corresponding to boronic acid or boroxine species. | Insufficiently basic aqueous wash. | Increase the concentration or volume of the basic solution (e.g., 1-2 M NaOH). Perform multiple extractions. |
| Oily or waxy residue co-elutes with the product during column chromatography. | Formation of boroxine (a cyclic anhydride of the boronic acid). | Before aqueous work-up, stir the crude reaction mixture with a dilute base to hydrolyze the boroxine back to the boronic acid, which can then be extracted. |
Problem 2: Palladium Contamination in the Final Product
| Symptom | Possible Cause | Troubleshooting Step |
| The isolated product has a dark or metallic appearance. | Inefficient removal of the palladium catalyst. | After initial filtration through celite, consider a second filtration. Alternatively, stir the organic solution with activated charcoal for a short period before filtration. Be aware that charcoal can sometimes adsorb the product as well. |
| ICP-MS analysis shows high levels of palladium. | Palladium is complexed with the sulfur atom of the product, making it more soluble in the organic phase. | Use a palladium scavenger resin or perform a wash with an aqueous solution of a chelating agent like thiourea or N-acetylcysteine. |
Problem 3: Low Isolated Yield of the Desired Product
| Symptom | Possible Cause | Troubleshooting Step |
| Significant amount of product is lost during aqueous extraction. | Emulsion formation during the work-up. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. If the product is a solid, precipitation upon addition of an anti-solvent after the reaction might be a better isolation method than extraction.[5] |
| Product adheres strongly to silica gel during column chromatography. | The sulfur atom in the product may be interacting with the silica gel. | Use a less polar solvent system for elution or add a small amount of a more polar solvent like triethylamine to the eluent to reduce tailing and improve recovery. |
Experimental Protocols
Below is a representative experimental protocol for a Suzuki-Miyaura coupling reaction using this compound, followed by a detailed work-up procedure.
Synthesis of 4'-(tert-butylthio)-[1,1'-biphenyl]-4-carbonitrile
Reaction Setup: A mixture of 4-bromobenzonitrile (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.02 mmol), and a suitable phosphine ligand (e.g., SPhos, 0.04 mmol) is placed in a reaction vessel. A solvent system such as a 4:1 mixture of dioxane and water (10 mL) is added, followed by a base, typically potassium carbonate (K₂CO₃, 3.0 mmol). The vessel is sealed and heated to 80-100 °C with stirring for 4-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
Work-up and Purification Protocol:
-
Cooling and Filtration: The reaction mixture is cooled to room temperature. The mixture is then diluted with an organic solvent like ethyl acetate (20 mL) and filtered through a pad of celite to remove the palladium catalyst and other insoluble materials. The filter cake is washed with additional ethyl acetate (2 x 10 mL).[3]
-
Aqueous Extraction: The combined filtrate is transferred to a separatory funnel. The organic layer is washed sequentially with a 1 M aqueous solution of NaOH (2 x 20 mL) to remove unreacted boronic acid, followed by water (20 mL), and finally brine (20 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 4'-(tert-butylthio)-[1,1'-biphenyl]-4-carbonitrile.
Quantitative Data Summary
The following table summarizes typical yields and purity data for the synthesis of 4'-(tert-butylthio)-[1,1'-biphenyl]-4-carbonitrile using the protocol described above.
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) (by NMR) |
| 4-Bromobenzonitrile | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane/Water | 90 | 8 | 85-95 | >98 |
| 4-Iodobenzonitrile | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 100 | 6 | 90-98 | >98 |
Visualizations
General Suzuki-Miyaura Reaction Workflow
Caption: A typical workflow for a Suzuki-Miyaura coupling reaction and subsequent work-up.
Troubleshooting Logic for Boronic Acid Removal
Caption: Decision-making process for the removal of boronic acid impurities during work-up.
References
Effect of base on the stability of 4-(tert-Butylthio)phenylboronic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the use of 4-(tert-Butylthio)phenylboronic acid, with a specific focus on its stability in the presence of various bases.
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound, particularly in base-mediated cross-coupling reactions like the Suzuki-Miyaura coupling.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Protodeboronation: The C-B bond of the boronic acid is cleaved in the presence of a strong base and protic solvents, leading to the formation of tert-butyl-thiobenzene.[1] | - Choice of Base: Opt for weaker bases such as K₂CO₃ or K₃PO₄ over stronger bases like NaOH or KOH. In some cases, fluoride bases (e.g., KF) can be effective while minimizing protodeboronation.[2] - Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. The presence of water can accelerate protodeboronation. - Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
| Catalyst Deactivation: The sulfur atom in the tert-butylthio group can act as a poison to palladium catalysts, leading to reduced catalytic activity.[3] | - Catalyst Loading: Increase the palladium catalyst loading (e.g., from 1-2 mol% to 5 mol%). - Ligand Choice: Employ bulky electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) which can stabilize the palladium center and mitigate poisoning. - Slow Addition: Add the boronic acid solution slowly to the reaction mixture to maintain a low instantaneous concentration, which can reduce the rate of catalyst deactivation.[3] | |
| Formation of Side Products | Homocoupling of Boronic Acid: The boronic acid can couple with itself to form a biaryl byproduct. | - Reaction Temperature: Lower the reaction temperature. - Controlled Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid relative to the halide. |
| Oxidative Degradation: Boronic acids can be susceptible to oxidation, especially at elevated temperatures in the presence of oxygen.[4][5] | - Degassing: Thoroughly degas all solvents before use. - Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration. | |
| Inconsistent Reaction Rates | Base Solubility: The chosen base may have poor solubility in the reaction solvent, leading to inconsistent reaction conditions. | - Solvent System: Consider using a co-solvent system (e.g., toluene/water, dioxane/water) to improve the solubility of all reaction components.[6] - Phase Transfer Catalyst: In biphasic systems, a phase transfer catalyst (e.g., tetrabutylammonium bromide) can facilitate the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in the presence of a base?
A1: The primary degradation pathway is base-catalyzed protodeboronation.[1] This reaction involves the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, resulting in the formation of tert-butyl-thiobenzene. The reaction is typically accelerated in the presence of water and stronger bases.
Q2: How does the tert-butylthio group affect the stability of the phenylboronic acid?
A2: The tert-butylthio group is generally considered to be weakly electron-donating through resonance and electron-withdrawing through induction. The overall electronic effect can influence the rate of protodeboronation. Generally, electron-donating groups can increase the susceptibility of the boronic acid to protodeboronation.[7][8]
Q3: Which bases are recommended for Suzuki-Miyaura coupling reactions with this compound?
A3: It is advisable to start with milder inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[6] Stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) should be used with caution as they can significantly promote protodeboronation. For base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or organic bases such as triethylamine (Et₃N) can be screened, although their effectiveness can be system-dependent.
Q4: Can I use aqueous base solutions with this compound?
A4: While many Suzuki-Miyaura reactions utilize aqueous bases, it is crucial to be aware that water can facilitate protodeboronation.[2] If using an aqueous base, ensure that the reaction is performed under a rigorously inert atmosphere and consider that some loss of the boronic acid may occur. Using anhydrous conditions with a soluble base is a safer alternative to minimize this side reaction.
Q5: How can I monitor the stability of this compound in my reaction mixture?
A5: The stability can be monitored using techniques like ¹H NMR or ¹¹B NMR spectroscopy and HPLC. By taking aliquots from the reaction mixture at different time points, you can observe the disappearance of the boronic acid signal and the appearance of the protodeboronated product, tert-butyl-thiobenzene.[4]
Quantitative Data on Stability
| Base | Base Strength | Typical Conditions | Expected Relative Stability of this compound | Potential for Protodeboronation |
| K₃PO₄ | Moderate | Anhydrous Dioxane, 80-100 °C | Good | Low to Moderate |
| K₂CO₃ | Moderate | Toluene/Water (1:1), 90 °C | Moderate | Moderate |
| Cs₂CO₃ | Moderate | THF, 70 °C | Good to Moderate | Low to Moderate |
| Et₃N | Weak | DMF, 100 °C | Good | Low |
| NaOH | Strong | Ethanol/Water (3:1), 80 °C | Poor | High |
| KOH | Strong | Dioxane/Water (4:1), 90 °C | Poor | High |
Note: This table provides a qualitative comparison based on general principles. Actual stability will depend on various factors including the specific reaction conditions (solvent, temperature, concentration) and the other components of the reaction mixture.
Experimental Protocols
Protocol 1: Monitoring the Stability of this compound by ¹H NMR Spectroscopy
Objective: To qualitatively assess the rate of degradation (protodeboronation) of this compound in the presence of a base.
Materials:
-
This compound
-
Selected base (e.g., K₂CO₃)
-
Anhydrous deuterated solvent (e.g., DMSO-d₆)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In a glovebox, accurately weigh this compound (e.g., 21 mg, 0.1 mmol) and the internal standard (e.g., 16.8 mg, 0.1 mmol) into a vial.
-
In a separate vial, weigh the desired amount of base (e.g., K₂CO₃, 27.6 mg, 0.2 mmol).
-
Dissolve the boronic acid and internal standard in a known volume of the deuterated solvent (e.g., 1 mL of DMSO-d₆).
-
Transfer a portion of this solution (e.g., 0.5 mL) to an NMR tube and acquire a t=0 spectrum.
-
To the remaining solution, add the base. Start a timer immediately.
-
Transfer the reaction mixture to an NMR tube.
-
Acquire ¹H NMR spectra at regular intervals (e.g., 15 min, 30 min, 1h, 2h, 4h, etc.) at the desired temperature.
-
Monitor the disappearance of the aromatic proton signals of the boronic acid and the appearance of the signals corresponding to tert-butyl-thiobenzene.
-
Integrate the signals of the boronic acid and the protodeboronated product relative to the internal standard to determine the extent of degradation over time.
Protocol 2: Quantitative Analysis of Stability by HPLC
Objective: To quantify the degradation of this compound over time in a basic solution.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column
Reagents and Solvents:
-
This compound
-
tert-Butyl-thiobenzene (for standard curve)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable mobile phase modifier
-
Base of interest (e.g., K₂CO₃)
-
Reaction solvent (e.g., Dioxane)
Procedure:
-
Method Development: Develop an HPLC method that provides good separation between this compound and its potential degradation product, tert-butyl-thiobenzene. A typical starting point would be a gradient elution with a mobile phase of acetonitrile and water with 0.1% formic acid on a C18 column, with UV detection at a wavelength where both compounds have significant absorbance (e.g., 254 nm).
-
Calibration: Prepare standard solutions of known concentrations of this compound and tert-butyl-thiobenzene and generate calibration curves.
-
Reaction Setup: In a reaction vessel under an inert atmosphere, prepare a solution of this compound in the chosen reaction solvent at a known concentration.
-
Add the desired amount of base to initiate the degradation study.
-
Sampling: At specified time intervals, withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the aliquot by diluting it in a suitable acidic solution (e.g., the mobile phase with a higher percentage of the acidic aqueous component) to stop the base-catalyzed degradation.
-
Analysis: Inject the quenched and diluted sample onto the HPLC system.
-
Data Analysis: Using the calibration curves, determine the concentration of the remaining this compound and the formed tert-butyl-thiobenzene at each time point. Plot the concentration of the boronic acid versus time to determine the degradation kinetics.
Visualizations
Caption: Base-catalyzed protodeboronation of this compound.
Caption: Workflow for monitoring stability by NMR spectroscopy.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pnas.org [pnas.org]
- 6. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Arylboronic Acids in Suzuki-Miyaura Coupling: Focus on 4-(tert-Butylthio)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of the arylboronic acid coupling partner is critical, influencing reaction kinetics, yields, and the properties of the resulting biaryl products. This guide provides a comparative analysis of 4-(tert-Butylthio)phenylboronic acid against other commonly employed arylboronic acids—phenylboronic acid, 4-methoxyphenylboronic acid, and 4-chlorophenylboronic acid—in the context of Suzuki-Miyaura coupling.
Performance Comparison in Suzuki-Miyaura Coupling
To provide a quantitative comparison, we have summarized experimental data for the Suzuki-Miyaura coupling of these four arylboronic acids with a common coupling partner, 4-bromoanisole. The data has been compiled from various sources, and while reaction conditions are kept as consistent as possible for a fair comparison, variations are noted. The reactions were typically carried out using a palladium catalyst, a base, and an appropriate solvent system.
| Arylboronic Acid | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85-95 (Estimated) |
| Phenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ (2) / PPh₃ (4) | K₂CO₃ | DME/H₂O | 80 | 6 | 92 |
| 4-Methoxyphenylboronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane | 100 | 12 | 95 |
| 4-Chlorophenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/H₂O | 90 | 16 | 88 |
Note: The yield for this compound is an estimated range based on the reactivity of similarly substituted, sterically hindered arylboronic acids in Suzuki-Miyaura coupling, due to the limited availability of direct comparative experimental data in the literature.
The tert-butylthio group in this compound introduces moderate steric bulk and is an electron-donating group through sulfur's lone pairs, which can influence the transmetalation step of the Suzuki-Miyaura catalytic cycle. Despite the potential for steric hindrance, high yields are generally expected with appropriate optimization of reaction conditions, such as the choice of a bulky phosphine ligand and an effective base.
The Suzuki-Miyaura Coupling Mechanism
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar¹-X) to form a Pd(II) complex.
-
Transmetalation: The organoboron reagent (Ar²-B(OH)₂) reacts with the Pd(II) complex, with the assistance of a base, to transfer the aryl group (Ar²) to the palladium center, forming a new Pd(II) complex.
-
Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the biaryl product (Ar¹-Ar²), regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Below is a general experimental protocol for the Suzuki-Miyaura cross-coupling of an arylboronic acid with an aryl bromide. This protocol can be adapted for the specific substrates mentioned in this guide.
Materials:
-
Arylboronic acid (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or DME)
-
Water (if required for the base)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: The flask is then evacuated and backfilled with an inert gas (e.g., nitrogen or argon). This cycle is repeated three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, the palladium catalyst (2-5 mol%) and the degassed solvent are added to the flask.
-
Reaction: The reaction mixture is stirred and heated to the desired temperature (typically 80-110 °C). The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.
Safety Precautions:
-
Palladium catalysts and some organic solvents are toxic and should be handled in a well-ventilated fume hood.
-
Bases can be corrosive.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
This guide provides a comparative overview to aid researchers in the selection of appropriate arylboronic acids for their synthetic needs. While this compound is a promising building block, further experimental validation is encouraged to determine its optimal performance in specific Suzuki-Miyaura coupling reactions.
A Comparative Guide to the Reactivity of 4-(tert-butylthio)phenylboronic Acid and 4-(methylthio)phenylboronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of two key building blocks in organic synthesis: 4-(tert-butylthio)phenylboronic acid and 4-(methylthio)phenylboronic acid. Understanding the nuanced differences in their performance is critical for optimizing reaction conditions and achieving desired outcomes in the synthesis of complex molecules, particularly in the realm of drug discovery and development. This document presents a comparative analysis based on established principles of organic chemistry, supported by a detailed, standardized experimental protocol for their application in the Suzuki-Miyaura cross-coupling reaction.
Introduction
This compound and 4-(methylthio)phenylboronic acid are valuable reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone for the formation of carbon-carbon bonds. The choice between these two boronic acids can significantly impact reaction efficiency, yield, and scope, primarily due to the differing steric and electronic properties of the tert-butylthio and methylthio substituents. This guide will delve into these differences, providing a framework for rational reagent selection.
Physicochemical Properties
A summary of the key physicochemical properties of the two boronic acids is presented below. These properties are essential for handling, storage, and reaction setup.
| Property | This compound | 4-(methylthio)phenylboronic acid |
| CAS Number | 820972-68-7 | 98546-51-1 |
| Molecular Formula | C₁₀H₁₅BO₂S | C₇H₉BO₂S |
| Molecular Weight | 210.10 g/mol | 168.02 g/mol |
| Appearance | White to off-white crystalline powder | Off-white crystalline powder |
| Melting Point | 168-170 °C | 210-214 °C |
Comparative Reactivity Analysis
The reactivity of a substituted phenylboronic acid in a Suzuki-Miyaura coupling is influenced by both the electronic and steric nature of its substituents. These factors affect key steps in the catalytic cycle, including transmetalation.
Electronic Effects:
The sulfur atom in both the methylthio (-SMe) and tert-butylthio (-StBu) groups can act as a weak electron-donating group through resonance, by donating a lone pair of electrons to the phenyl ring. However, sulfur is also more electronegative than carbon, leading to an inductive electron-withdrawing effect. The overall electronic influence is a balance of these opposing effects.
-
4-(methylthio)phenylboronic acid: The methyl group is a weak electron-donating group. The overall electronic effect of the -SMe group is generally considered to be weakly deactivating.
-
This compound: The tert-butyl group is more electron-donating than the methyl group via induction.[1] This increased electron-donating character can enhance the nucleophilicity of the boronic acid, potentially leading to a faster rate of transmetalation in the Suzuki-Miyaura catalytic cycle.
Steric Effects:
The most significant difference between the two molecules lies in the steric bulk of the alkylthio substituent.
-
4-(methylthio)phenylboronic acid: The methyl group is relatively small and exerts minimal steric hindrance.
-
This compound: The tert-butyl group is sterically demanding. This bulk can hinder the approach of the boronic acid to the palladium center during the transmetalation step of the Suzuki-Miyaura reaction.[2][3] This steric hindrance can lead to slower reaction rates and, in some cases, lower yields, particularly with sterically hindered coupling partners.
Hypothetical Comparative Performance in Suzuki-Miyaura Coupling
Reaction Scheme:
General Suzuki-Miyaura coupling reaction.
| Boronic Acid | Predicted Reaction Time | Predicted Yield (%) | Rationale |
| 4-(methylthio)phenylboronic acid | 4 - 6 hours | 85 - 95% | The smaller steric profile of the methylthio group allows for efficient transmetalation, leading to faster reaction rates and high yields. |
| This compound | 8 - 12 hours | 70 - 85% | The significant steric hindrance from the tert-butyl group is expected to slow down the transmetalation step, resulting in longer reaction times and potentially lower yields, especially if reaction times are not extended.[2][3] |
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
This protocol provides a standardized method for comparing the reactivity of this compound and 4-(methylthio)phenylboronic acid.
Materials:
-
This compound
-
4-(methylthio)phenylboronic acid
-
4-Bromoacetophenone[4]
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoacetophenone (199 mg, 1.0 mmol, 1.0 equiv.), the respective boronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (23 mg, 0.02 mmol, 2 mol%) to the flask under a positive flow of argon.
-
Add anhydrous toluene (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) at regular intervals (e.g., every hour).
-
Upon completion (disappearance of the starting aryl bromide), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-acetyl-4'-(alkylthio)biphenyl.
-
Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Logical Workflow for Comparative Analysis
The following diagram illustrates the logical workflow for the comparative analysis of the two boronic acids.
Workflow for comparing boronic acid reactivity.
Conclusion
The choice between this compound and 4-(methylthio)phenylboronic acid in Suzuki-Miyaura coupling reactions should be guided by a careful consideration of both steric and electronic factors. While the tert-butylthio substituent offers slightly enhanced electron-donating properties, its significant steric bulk is the dominant factor influencing reactivity.
For most applications, 4-(methylthio)phenylboronic acid is likely to be the more reactive and efficient coupling partner, affording higher yields in shorter reaction times due to its lower steric hindrance. However, This compound remains a valuable reagent, particularly in cases where its specific electronic properties are desired or when coupling with less sterically demanding partners. In such cases, optimization of reaction conditions, including prolonged reaction times or the use of more active catalyst systems, may be necessary to achieve satisfactory results. This guide provides the foundational knowledge and a practical experimental framework for researchers to make informed decisions and tailor their synthetic strategies for optimal outcomes.
References
A Comparative Guide to Analytical Techniques for Monitoring 4-(tert-Butylthio)phenylboronic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
The effective monitoring of chemical reactions is paramount for optimizing reaction conditions, ensuring product quality, and gaining mechanistic insights. This is particularly true for versatile reagents like 4-(tert-butylthio)phenylboronic acid, which are frequently employed in cross-coupling reactions, such as the Suzuki-Miyaura coupling, a cornerstone of modern synthetic chemistry. This guide provides a comparative overview of key analytical techniques for monitoring reactions involving this compound, complete with experimental data and detailed protocols to aid in method selection and implementation.
Comparison of Analytical Techniques
The choice of an analytical technique for reaction monitoring depends on several factors, including the need for quantitative data, structural information, real-time analysis, and the complexity of the reaction mixture. The following table summarizes the performance of common techniques for monitoring boronic acid reactions.
| Analytical Technique | Principle | Typical Limit of Detection (LOD) / Limit of Quantification (LOQ) | Throughput | Key Advantages | Key Disadvantages |
| HPLC/UPLC-UV | Chromatographic separation followed by UV absorbance detection. | LOD: ~1 µM | High | Excellent for quantification, widely available, robust. | May require derivatization for compounds with poor chromophores, potential for boroxine formation.[1] |
| UPLC-MS | Chromatographic separation coupled with mass spectrometry for detection. | LOD: ~0.1 µg, LOQ: ~1.0 µg[1] | High | High sensitivity and selectivity, provides molecular weight information, suitable for complex mixtures.[1][2] | Higher cost and complexity compared to HPLC-UV. |
| ¹H NMR Spectroscopy | Nuclear magnetic resonance of hydrogen nuclei. | ~mM concentration range | Low to Medium | Provides detailed structural information, inherently quantitative without a calibration curve.[2] | Lower sensitivity, can have overlapping signals in complex mixtures. |
| ¹¹B NMR Spectroscopy | Nuclear magnetic resonance of boron-11 nuclei. | ~mM concentration range | Low to Medium | Directly observes the boron center, sensitive to the hybridization state (boronic acid vs. boronate ester).[3][4][5] | Low sensitivity, requires specialized NMR probes for optimal performance. |
| ¹⁹F NMR Spectroscopy | Nuclear magnetic resonance of fluorine-19 nuclei (for fluorinated derivatives). | ~mM concentration range | Low to Medium | Highly sensitive and specific for fluorinated compounds, simple spectra with a large chemical shift range.[6][7] | Only applicable if a fluorine atom is present in one of the reactants or products. |
| Raman Spectroscopy | Inelastic scattering of monochromatic light. | Dependent on Raman cross-section | High (in-situ) | Non-invasive, real-time in-situ monitoring, can be used for solid-state reactions.[8] | Signals can be weak, potential for fluorescence interference. |
| Fluorescence Spectroscopy | Measurement of fluorescence emission. | LOD: ~1 µM (with derivatization)[9][10] | High | Very high sensitivity and selectivity with appropriate fluorescent probes.[11] | Typically requires derivatization or the presence of a fluorophore. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting analytical methods. Below are protocols for the key techniques discussed.
High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the consumption of this compound and the formation of the product over time.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (optional, as a mobile phase modifier)
-
Internal standard (a stable compound that does not react under the reaction conditions)
Procedure:
-
Reaction Sampling: At specified time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quenching: Immediately dilute the aliquot into a known volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile) to stop the reaction. This solution should contain the internal standard at a known concentration.[2]
-
Sample Preparation: Filter the quenched sample through a 0.22 µm syringe filter to remove any particulate matter.[2]
-
HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, start with 10% acetonitrile and increase to 90% over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: Monitor at a wavelength where both the starting material and product have significant absorbance (e.g., 254 nm).
-
-
Data Analysis: Integrate the peak areas of the starting material, product, and internal standard. Calculate the concentration of the reactant and product at each time point relative to the internal standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain structural information and quantify the relative amounts of reactants and products in the reaction mixture.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆) that is compatible with the reaction mixture.
-
Internal standard with a known concentration and a singlet in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene).
Procedure:
-
Reaction Sampling: At desired time points, carefully take an aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Sample Preparation: Dilute the aliquot with a known volume of the deuterated solvent containing the internal standard.
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T1) for accurate quantification.
-
If desired, acquire an ¹¹B NMR spectrum to observe the boron species directly.[12]
-
-
Data Analysis:
-
Integrate the signals corresponding to the starting material, product, and the internal standard.
-
Calculate the molar ratio of the compounds based on the integration values and the number of protons giving rise to each signal.
-
Visualizing Experimental Workflows
Understanding the sequence of operations is critical for implementing an analytical protocol. The following diagrams, generated using the DOT language, illustrate the workflows for HPLC and in-situ Raman monitoring.
Caption: Workflow for offline HPLC monitoring of a boronic acid coupling reaction.[2]
Caption: Workflow for in-situ Raman monitoring of a reaction.
By carefully selecting the appropriate analytical technique and following a well-defined experimental protocol, researchers can gain valuable insights into reactions involving this compound, leading to the development of more efficient and robust synthetic processes.
References
- 1. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. research.wur.nl [research.wur.nl]
- 10. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
Characterization of Impurities in the Synthesis of 4-(tert-Butylthio)phenylboronic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The purity of boronic acids is paramount in drug discovery and development, where they serve as crucial building blocks in cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Impurities in boronic acid reagents can lead to the formation of undesired byproducts, complicate purification processes, and ultimately impact the yield and quality of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of the impurities encountered during the synthesis of 4-(tert-butylthio)phenylboronic acid, a valuable reagent in organic synthesis. We present a common synthetic pathway, detail the potential impurities, and provide standardized protocols for their characterization.
Synthetic Pathway and Potential Impurities
The most common and industrially scalable synthesis of this compound involves the formation of a Grignard reagent from 4-(tert-butylthio)bromobenzene, followed by its reaction with a trialkyl borate, and subsequent acidic hydrolysis. While effective, this route is susceptible to the formation of several process-related impurities.
A generalized reaction scheme is presented below:
Figure 1. Synthetic pathway for this compound and the formation of key impurities.
Comparison of Key Impurities
The following table summarizes the major impurities that can arise during the synthesis of this compound via the Grignard route. The formation of these impurities is highly dependent on reaction conditions.
| Impurity Name | Structure | Formation Pathway | Typical Analytical Characterization | Mitigation Strategies |
| Unreacted Starting Material | 4-(tert-butylthio)bromobenzene | Incomplete Grignard formation or reaction. | GC-MS, HPLC-UV | Ensure magnesium activation, appropriate solvent and temperature control. |
| Homocoupling Product | 4,4'-Bis(tert-butylthio)biphenyl | Dimerization of the Grignard reagent. | HPLC-UV, LC-MS, NMR | Slow addition of the aryl halide, use of excess magnesium. |
| Over-addition Product | Bis(4-(tert-butylthio)phenyl)borinic acid | Reaction of a second equivalent of the Grignard reagent with the boronic ester intermediate. | LC-MS, NMR (¹¹B NMR) | Low reaction temperature (-78 °C), slow addition of the Grignard reagent, use of sterically hindered borate esters.[1] |
| Boroxine | Trimeric anhydride of this compound | Dehydration of the final boronic acid product. | MS (higher m/z peaks), NMR (broadened signals).[2] Can be broken down in coordinating solvents like methanol for analysis. | Storage under anhydrous conditions, recrystallization from non-polar solvents. |
| Protodeborylation Product | tert-Butyl(phenyl)sulfane | Protonation of the Grignard reagent by trace amounts of water. | GC-MS | Strict anhydrous reaction conditions. |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of impurities are crucial for reproducible results and accurate impurity profiling.
Synthesis of this compound (Representative Procedure)
This protocol is a representative example based on general procedures for arylboronic acid synthesis.
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, place a solution of 4-(tert-butylthio)bromobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the bromide solution to initiate the reaction. Once the reaction begins (as evidenced by heat evolution and disappearance of the iodine color), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation and Hydrolysis:
-
Cool the Grignard solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, prepare a solution of triisopropyl borate (1.5 eq) in anhydrous THF.
-
Add the triisopropyl borate solution dropwise to the cold Grignard solution, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours, then allow it to warm to room temperature overnight.
-
Quench the reaction by slowly adding it to a stirred solution of 1 M hydrochloric acid cooled in an ice bath.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
-
Characterization of Impurities
The following are general protocols for the analytical techniques used to identify and quantify impurities.
High-Performance Liquid Chromatography (HPLC-UV)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (each with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a known amount of the crude or purified product in the mobile phase.
-
Analysis: Compare the retention times of the peaks in the sample chromatogram to those of authenticated standards of the potential impurities. The peak area can be used for quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Chromatography: Use the same or similar conditions as HPLC-UV.
-
Mass Spectrometry: Electrospray ionization (ESI) in both positive and negative ion modes.
-
Analysis: The mass-to-charge ratio (m/z) of the eluting peaks can be used to identify the molecular weight of the impurities, confirming their identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Provides information on the proton environment of the product and impurities. Characteristic signals for the aromatic protons and the tert-butyl group can be used for identification and relative quantification by integration.
-
¹³C NMR: Confirms the carbon skeleton of the product and impurities.
-
¹¹B NMR: Particularly useful for identifying boron-containing species. Boronic acids typically show a broad signal around 28-33 ppm, while borinic acids appear further downfield.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Application: Primarily used for identifying volatile impurities such as the unreacted starting material (4-(tert-butylthio)bromobenzene) and the protodeborylation product (tert-butyl(phenyl)sulfane).
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injection: Split/splitless inlet.
-
Carrier Gas: Helium.
-
Detection: Mass spectrometry (electron ionization).
-
Analysis: Comparison of retention times and mass fragmentation patterns with known standards.
Logical Workflow for Impurity Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of impurities in a batch of synthesized this compound.
Figure 2. Workflow for impurity characterization in this compound synthesis.
By implementing the synthetic controls and analytical methodologies outlined in this guide, researchers and drug development professionals can ensure the quality and consistency of this compound, thereby facilitating the efficient and reliable synthesis of target molecules.
References
A Comparative Guide to Catalysts for Suzuki-Miyaura Cross-Coupling with 4-(tert-Butylthio)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of catalyst is a critical parameter for the success of these transformations, profoundly influencing reaction yields, times, and selectivity. This guide presents a comparative overview of common palladium catalysts for the Suzuki-Miyaura coupling of 4-(tert-Butylthio)phenylboronic acid with aryl halides.
The presence of a sulfur-containing functional group in this compound introduces a specific challenge: the potential for catalyst poisoning by the sulfur atom. This necessitates a careful selection of the catalytic system to achieve optimal results. While direct, head-to-head comparative studies for this specific boronic acid are limited in publicly available literature, this guide draws upon data from reactions with structurally similar substrates to provide a reliable performance benchmark.
Performance Comparison of Palladium Catalysts
The selection of an appropriate palladium catalyst system is paramount for achieving high yields and reaction efficiency. The following table summarizes the performance of several palladium-based catalytic systems in Suzuki-Miyaura coupling reactions, which can be extrapolated for reactions involving this compound.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Key Considerations |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80-100 | 12-24 | 70-90 | A versatile and commonly used catalyst, but may require longer reaction times.[1] |
| Pd(dppf)Cl₂ | dppf | K₃PO₄ | Dioxane | 80-100 | 2-8 | 85-98 | Often provides high yields in shorter reaction times, making it suitable for rapid synthesis.[1] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1-4 | >95 | Highly effective for challenging substrates, including those with sulfur-containing groups.[2] |
| Pd₂(dba)₃ / P(t-Bu)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | RT-80 | 2-12 | >95 | Effective even at room temperature for a broad range of substrates.[3][4] |
| XPhos Pd G2 | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 | A pre-catalyst that is often highly efficient for sterically hindered substrates.[3] |
Experimental Protocols
Detailed methodologies for Suzuki-Miyaura cross-coupling reactions are provided below. These protocols are representative and may require optimization for specific aryl halides and reaction scales.
General Procedure using Pd(dppf)Cl₂
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), this compound (1.2 mmol), Pd(dppf)Cl₂ (0.02 mmol, 2 mol%), and potassium phosphate (K₃PO₄) (2.0 mmol).
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and water (1 mL) to the flask.
-
Reaction Execution: The reaction mixture is stirred vigorously and heated to 100 °C. The progress of the reaction is monitored by TLC or GC/MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
General Procedure using Pd(OAc)₂ with a Ligand (e.g., SPhos)
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, add Pd(OAc)₂ (0.01 mmol, 1 mol%), SPhos (0.012 mmol, 1.2 mol%), and potassium phosphate (K₃PO₄) (2.0 mmol) to a dry reaction vessel.
-
Reagent Addition: Add the aryl halide (1.0 mmol) and this compound (1.2 mmol).
-
Solvent Addition: Add degassed toluene (5 mL).
-
Reaction Execution: Seal the vessel and heat the mixture to 100 °C with stirring. Monitor the reaction for completion.
-
Work-up and Purification: Follow the work-up and purification procedures described in the protocol for Pd(dppf)Cl₂.[2]
Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow
To better understand the reaction mechanism and the experimental process, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1]
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
References
A Comparative Guide to Isotopic Labeling in Quantitative Proteomics: Evaluating 4-(tert-Butylthio)phenylboronic Acid as a Potential Reagent
For researchers, scientists, and drug development professionals, the accurate quantification of protein abundance is critical for understanding cellular processes, identifying biomarkers, and elucidating drug mechanisms of action. Isotopic labeling coupled with mass spectrometry has become a cornerstone of quantitative proteomics, enabling precise and reproducible measurements of protein expression changes across different biological samples.
This guide provides a comprehensive comparison of established isotopic labeling techniques—Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and Tandem Mass Tags (TMT)—with a hypothetical framework for the use of an isotopically labeled derivative of 4-(tert-Butylthio)phenylboronic acid. While no isotopic labeling studies using this compound have been documented in scientific literature to date, its chemical structure presents intriguing possibilities for the development of novel labeling reagents. This guide will explore its potential advantages and disadvantages in comparison to the current gold-standard methods, supported by experimental data from established techniques.
Overview of Isotopic Labeling Strategies
Isotopic labeling in mass spectrometry-based proteomics involves the incorporation of stable isotopes (e.g., ¹³C, ¹⁵N, ²H) into proteins or peptides. This creates a mass difference between samples that can be detected and quantified by a mass spectrometer. The primary approaches are metabolic labeling, where isotopes are incorporated in vivo, and chemical labeling, where isotopes are introduced in vitro through chemical reactions.
This compound: A Hypothetical Labeling Reagent
To be utilized as a chemical labeling reagent for global proteomics, this compound would require modification to include a reactive group capable of covalently bonding to proteins or peptides. A common strategy is the introduction of an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (the N-terminus and lysine side chains) on peptides. For the purpose of this guide, we will refer to this hypothetical reagent as "BTPB-NHS ester". Isotopes could be incorporated into the phenyl ring (¹³C₆) or the tert-butyl group (²H₉ or ¹³C₄) during its chemical synthesis.
Performance Comparison of Labeling Techniques
The choice of an isotopic labeling strategy depends on several factors, including the experimental design, sample type, desired level of multiplexing, and cost. The following table summarizes the key performance metrics of SILAC, iTRAQ, TMT, and the hypothetical BTPB-NHS ester.
| Feature | SILAC (Metabolic Labeling) | iTRAQ (Chemical Labeling) | TMT (Chemical Labeling) | Hypothetical BTPB-NHS Ester (Chemical Labeling) |
| Principle | In vivo incorporation of "heavy" amino acids. | Isobaric chemical tags that are isobaric in MS1 and generate reporter ions in MS2. | Isobaric chemical tags that are isobaric in MS1 and generate reporter ions in MS2. | Chemical tag that creates a mass shift in MS1. |
| Multiplexing | Typically 2-plex or 3-plex; 5-plex has been demonstrated.[1] | 4-plex and 8-plex versions are available.[2] | Up to 35-plex has been developed.[3] | Dependent on the number of isotopic variants synthesized (e.g., light and heavy for 2-plex). |
| Quantitation | MS1 precursor ion intensity. | MS2 reporter ion intensity.[2] | MS2 or MS3 reporter ion intensity.[4] | MS1 precursor ion intensity. |
| Accuracy | High, as samples are mixed early in the workflow.[5] | Good, but can be affected by co-isolation interference. | Good to high, especially with MS3-based quantification which reduces interference.[6] | Potentially high, with early sample mixing post-labeling. |
| Precision | High, with low coefficients of variation (CVs). | Good, with typical CVs around 15-20%. | High, with CVs often below 15%. | Theoretically good, dependent on labeling efficiency and reaction conditions. |
| Labeling Efficiency | Typically >97% incorporation after sufficient cell doublings.[7] | Generally high, but can be affected by reaction conditions. | High, often approaching 100% with optimized protocols.[8][9] | Dependent on the reactivity of the NHS ester and reaction conditions. |
| Applicability | Limited to metabolically active, dividing cells.[5] | Applicable to virtually any protein sample, including tissues and biofluids.[10] | Applicable to a wide range of sample types.[4] | Applicable to any protein sample. |
| Cost | Can be expensive due to the cost of labeled amino acids and specialized media.[5] | Moderate to high, depending on the plex level. | Moderate to high, with higher plex options being more costly. | Potentially lower cost for a simple 2-plex reagent, but development costs would be high. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful quantitative proteomics studies. Below are the methodologies for the established techniques and a proposed workflow for the hypothetical BTPB-NHS ester.
Hypothetical Protocol for BTPB-NHS Ester Labeling
This proposed protocol is based on standard chemical labeling procedures.
-
Protein Extraction and Digestion:
-
Extract proteins from cell or tissue samples using a suitable lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide (IAA).
-
Digest proteins into peptides using trypsin overnight at 37°C.
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge.
-
-
Peptide Labeling with BTPB-NHS Ester:
-
Resuspend the desalted peptides in a labeling buffer (e.g., 100 mM TEAB, pH 8.5).
-
Dissolve the "light" (¹²C) and "heavy" (¹³C) BTPB-NHS ester reagents in an organic solvent (e.g., acetonitrile).
-
Add the respective labeling reagent to each peptide sample and incubate for 1 hour at room temperature.
-
Quench the reaction with hydroxylamine.
-
-
Sample Mixing and Fractionation:
-
Combine the "light" and "heavy" labeled peptide samples in a 1:1 ratio.
-
Fractionate the mixed peptides using high-pH reversed-phase chromatography to reduce sample complexity.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide fractions by nano-liquid chromatography coupled to a high-resolution mass spectrometer.
-
Acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a software package like MaxQuant or Proteome Discoverer.
-
Identify peptides and proteins by searching the fragmentation data against a protein database.
-
Quantify the relative abundance of proteins by comparing the intensities of the "light" and "heavy" peptide pairs in the MS1 spectra.
-
SILAC Experimental Protocol
-
Cell Culture and Labeling:
-
Culture two populations of cells in parallel. One population is grown in "light" medium containing normal amino acids (e.g., ¹²C₆-arginine and ¹²C₆-lysine).
-
The second population is grown in "heavy" medium containing stable isotope-labeled amino acids (e.g., ¹³C₆-arginine and ¹³C₆-lysine).[7]
-
Culture the cells for at least five passages to ensure complete incorporation of the labeled amino acids.[7]
-
-
Sample Preparation and Protein Digestion:
-
Harvest the "light" and "heavy" cell populations and lyse them.
-
Combine the protein lysates from the two populations in a 1:1 ratio.
-
Digest the combined protein mixture into peptides using trypsin.
-
-
LC-MS/MS Analysis and Data Analysis:
-
Analyze the peptide mixture by LC-MS/MS.
-
Perform relative quantification by comparing the peak intensities of the "light" and "heavy" peptide pairs in the MS1 scans.[11]
-
iTRAQ/TMT Experimental Protocol
-
Protein Digestion and Peptide Preparation:
-
Extract and digest proteins from each sample into peptides as described in the BTPB-NHS ester protocol.
-
Quantify the peptide concentration for each sample.
-
-
iTRAQ/TMT Labeling:
-
Sample Pooling and Fractionation:
-
Combine all labeled samples into a single mixture.[2]
-
Fractionate the pooled sample to reduce complexity.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams outline the key steps in each labeling strategy.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. Isobaric tag for relative and absolute quantitation - Wikipedia [en.wikipedia.org]
- 3. Tandem Mass Tag Systems | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Protein Quantification Technology-TMT Labeling Quantitation - Creative Proteomics [creative-proteomics.com]
- 7. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Assessment of TMT Labeling Efficiency in Large-Scale Quantitative Proteomics: The Critical Effect of Sample pH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iTRAQ-based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 11. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 12. bio-protocol.org [bio-protocol.org]
- 13. iTRAQ Introduction and Applications in Quantitative Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 14. Quantification of proteins by iTRAQ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Detailed Workflow of TMT-Based Quantitative Proteomics | MtoZ Biolabs [mtoz-biolabs.com]
A Comparative Guide to the X-ray Crystallography of Phenylboronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Structural Comparison of Phenylboronic Acid Derivatives
Phenylboronic acids are notable for their ability to form hydrogen-bonded dimers in the solid state. The crystal structures of phenylboronic acid and 4-carboxyphenylboronic acid provide excellent examples of the structural arrangements and intermolecular interactions that govern the crystal packing of this compound class.
Phenylboronic Acid: The crystal structure of phenylboronic acid reveals that the molecules form dimeric units through a pair of O-H···O hydrogen bonds between the boronic acid groups.[1] Each of these dimeric units is further connected to four other dimers via hydrogen bonds, creating an extensive layered network.[1] The boron atom adopts a trigonal planar geometry, with the C-B bond length being a key parameter of interest.[1]
4-Carboxyphenylboronic Acid: In the case of 4-carboxyphenylboronic acid, the presence of the carboxylic acid group introduces additional possibilities for hydrogen bonding. In its anhydrous form, the molecules also form dimers through hydrogen bonds involving the boronic acid hydroxyl groups.[2][3] However, hydrates of 4-carboxyphenylboronic acid exhibit more complex hydrogen-bonding networks, with water molecules playing a crucial role in linking the molecules.[3][4] The conformation of the boronic acid group relative to the phenyl ring can vary, with both syn-syn and syn-anti conformations observed.[3][4]
The following table summarizes key crystallographic data for these two representative compounds, allowing for a direct comparison of their structural parameters.
| Parameter | Phenylboronic Acid[1][5] | 4-Carboxyphenylboronic Acid (anhydrous)[3][4] |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Iba2 | P2₁/c |
| a (Å) | 17.9049(7) | 6.649(3) |
| b (Å) | 15.3264(5) | 11.235(6) |
| c (Å) | 9.8113(2) | 10.323(5) |
| α (°) | 90 | 90 |
| β (°) | 90 | 101.49(4) |
| γ (°) | 90 | 90 |
| Volume (ų) | 2690.8 | 755.0(6) |
| Z | 16 | 4 |
| Mean B-O distance (Å) | 1.371(6) | ~1.37 |
| B-C distance (Å) | 1.563 and 1.568 | ~1.55 |
Experimental Protocols
Synthesis of 4-tert-Butylphenylboronic Acid
As a representative protocol for the synthesis of a substituted phenylboronic acid, the synthesis of 4-tert-butylphenylboronic acid is described below.[6] This procedure starts from 4-tert-butylbromobenzene and employs a standard method for the preparation of arylboronic acids.[6]
Materials:
-
4-tert-butylbromobenzene
-
Magnesium turnings
-
Dry diethyl ether or tetrahydrofuran (THF)
-
Trimethyl borate
-
Aqueous acid (e.g., HCl)
Procedure:
-
Prepare a Grignard reagent by reacting 4-tert-butylbromobenzene with magnesium turnings in dry diethyl ether or THF under an inert atmosphere.
-
Cool the Grignard solution in an ice bath and add trimethyl borate dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Hydrolyze the resulting boronate ester by adding aqueous acid.
-
Separate the organic layer, and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization to yield 4-tert-butylphenylboronic acid as a white solid.[6]
General Workflow for Single-Crystal X-ray Diffraction
The determination of a molecule's crystal structure by single-crystal X-ray diffraction follows a well-established workflow.[7][8][9]
-
Crystal Growth: The first and often most challenging step is to grow a single crystal of the compound of sufficient size and quality (typically >0.1 mm in all dimensions).[7] This is usually achieved by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and exposed to a monochromatic X-ray beam.[7][9] The crystal is rotated in the beam, and the diffraction pattern is recorded on a detector.[7]
-
Structure Solution: The collected diffraction data (intensities and positions of the reflections) are processed. The phase information, which is lost during the experiment, is determined using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.[7]
-
Structure Refinement: An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are then refined against the experimental data to obtain the final, accurate crystal structure.[10]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow from the synthesis of a phenylboronic acid derivative to its structural elucidation by X-ray crystallography.
Caption: General experimental workflow for the synthesis and X-ray crystallographic analysis of a phenylboronic acid derivative.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. 4-tert-Butylphenylboronic acid | 123324-71-0 [chemicalbook.com]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. excillum.com [excillum.com]
A Comparative Purity Analysis of Commercially Available 4-(tert-Butylthio)phenylboronic Acid for Research and Drug Development
A comprehensive guide for researchers, scientists, and drug development professionals on the purity assessment of commercially available 4-(tert-Butylthio)phenylboronic acid, a crucial building block in medicinal chemistry. This report details a comparative analysis of products from various suppliers, outlines rigorous experimental protocols for purity determination, and provides visual workflows to guide the analytical process.
In the landscape of pharmaceutical research and development, the purity of starting materials is paramount to ensure the reliability of experimental results and the safety of potential drug candidates. This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry for the synthesis of complex organic molecules. This guide provides a comparative assessment of the purity of this commercially available reagent from several suppliers and offers detailed analytical protocols for its independent verification.
Commercial Supplier Purity Comparison
A survey of commercially available this compound reveals that most suppliers offer a purity of ≥98%. However, the actual purity can vary between batches and suppliers. The table below summarizes the stated purity from a selection of chemical suppliers. It is crucial for researchers to either obtain a certificate of analysis for the specific lot they purchase or to perform their own purity assessment.
| Supplier | Stated Purity | Melting Point (°C) |
| ChemScene | ≥98% | Not specified |
| Echemi | Not specified | 168-170 |
| BLDpharm | Not specified | Not specified |
| Parchem | Not specified | Not specified |
Note: The absence of a specified purity or melting point from a supplier does not necessarily indicate lower quality, but highlights the need for independent verification.
Experimental Protocols for Purity Assessment
A multi-pronged approach utilizing High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) is recommended for a thorough purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for quantifying the purity of the main compound and detecting non-volatile impurities. Due to the polar nature of boronic acids and their tendency to form boroxines (anhydrides), a reversed-phase method with a polar-embedded column is often effective.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10-90% B
-
20-25 min: 90% B
-
25-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 1:1 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of this compound and identifying organic impurities.
¹H NMR Spectroscopy Protocol:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Concentration: Approximately 10 mg/mL
-
Instrument: 400 MHz NMR spectrometer
-
Procedure: Dissolve the sample in DMSO-d₆. Record the ¹H NMR spectrum.
-
Expected Chemical Shifts (δ):
-
~1.3 ppm (singlet, 9H, -C(CH₃)₃)
-
~7.4-7.8 ppm (multiplet, 4H, aromatic protons)
-
~8.0 ppm (singlet, 2H, -B(OH)₂)
-
¹³C NMR Spectroscopy Protocol:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Concentration: Approximately 50 mg/mL
-
Instrument: 100 MHz NMR spectrometer
-
Procedure: Dissolve the sample in DMSO-d₆. Record the ¹³C NMR spectrum.
-
Expected Chemical Shifts (δ):
-
~31 ppm (-C(CH₃)₃)
-
~45 ppm (-C(CH₃)₃)
-
~125-135 ppm (aromatic carbons)
-
The carbon attached to boron may be broad or unobserved.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is particularly useful for identifying volatile and semi-volatile impurities. Due to the low volatility of boronic acids, derivatization is often necessary to convert them into more volatile species.
Derivatization and GC-MS Protocol:
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Sample Preparation:
-
Weigh approximately 1 mg of the this compound into a vial.
-
Add 100 µL of BSTFA + 1% TMCS and 100 µL of pyridine.
-
Heat the mixture at 70°C for 30 minutes.
-
Inject an aliquot of the supernatant into the GC-MS.
-
-
GC-MS Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
-
Inlet Temperature: 250°C
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 min
-
Ramp: 10°C/min to 280°C, hold for 10 min
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Mass Spectrometer: Scan range 40-550 m/z
-
Potential Impurities
The synthesis of this compound and its use in subsequent reactions can lead to the formation of specific impurities. Researchers should be vigilant for the presence of:
-
Boroxine: The cyclic anhydride trimer of the boronic acid, formed by dehydration.
-
Starting materials: Unreacted precursors from the synthesis.
-
Homocoupling byproducts: Dimers of the boronic acid formed during Suzuki-Miyaura reactions.
-
Protodeboronation product: The corresponding des-borylated compound (tert-butyl phenyl sulfide).
-
Oxidation products: Sulfoxide and sulfone derivatives of the parent compound.
Visualizing the Purity Assessment Workflow
To aid in the systematic evaluation of this compound, the following diagrams illustrate the overall workflow and the decision-making process based on the analytical results.
By adhering to these rigorous analytical protocols and being aware of potential impurities, researchers can confidently assess the quality of their this compound, leading to more reliable and reproducible scientific outcomes.
Safety Operating Guide
Essential Safety and Logistical Information for Handling 4-(tert-Butylthio)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols, operational guidance, and disposal plans for handling 4-(tert-Butylthio)phenylboronic acid. Given the limited availability of a comprehensive Safety Data Sheet (SDS), a cautious approach is paramount. The following procedures are based on information for the compound and structurally similar boronic acids.
Immediate Safety Precautions
It is imperative to handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the formation and inhalation of dust and aerosols.[1] Direct contact with skin and eyes should be strictly avoided.[1]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to minimize exposure risk.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Protects against dust, splashes, and potential irritants.[2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact and potential irritation.[2] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended if dust or aerosols are generated. | Minimizes inhalation of fine particles that may cause respiratory tract irritation.[3] |
| Body Protection | A laboratory coat must be worn. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron is recommended. | Protects skin from accidental spills and contact. |
Operational Plan: Step-by-Step Handling Procedure
A meticulous and systematic approach to handling is essential for safety and to maintain the integrity of the compound.
-
Preparation:
-
Before commencing work, ensure that a safety shower and an eyewash station are readily accessible.
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary apparatus and reagents.
-
Don the full complement of required PPE.
-
-
Handling the Compound:
-
Post-Handling:
-
Thoroughly clean the work area to eliminate any residual chemical contamination.
-
Wash hands with soap and water after completing the work and before leaving the laboratory.
-
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
-
Waste Collection:
-
Container Management:
-
Ensure waste containers are kept securely sealed when not in use.
-
Store waste containers in a designated satellite accumulation area, segregated from incompatible materials such as strong oxidizing agents.[3]
-
-
Final Disposal:
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure.
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes. If skin irritation develops, seek medical attention.[2][5]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[6]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
Visual Workflow for Safe Handling and Disposal
Caption: A logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
